5-Chloro-3-pyridinyl 2-furoate
Description
Properties
IUPAC Name |
(5-chloropyridin-3-yl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-4-8(6-12-5-7)15-10(13)9-2-1-3-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJOEJDGHVXXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277848 | |
| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-73-5 | |
| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353257-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comparative Technical Guide: 5-Chloro-3-pyridinol vs. 5-Chloro-3-pyridinyl Furoate
This technical guide provides an in-depth comparative analysis of 5-chloro-3-pyridinol and its furoate ester derivative (5-chloro-3-pyridinyl furoate) . This analysis focuses on their physicochemical distinctions, synthetic pathways, and biological implications in drug discovery and agrochemical development.
Executive Summary
The distinction between 5-chloro-3-pyridinol (the "Parent") and 5-chloro-3-pyridinyl furoate (the "Prodrug/Derivative") represents a classic application of molecular modification to alter pharmacokinetics.
-
5-Chloro-3-pyridinol is a polar, hydrogen-bond-donating intermediate often serving as a primary metabolite or active pharmacophore.
-
5-Chloro-3-pyridinyl furoate is a lipophilic ester prodrug designed to mask the hydroxyl group, thereby increasing membrane permeability (LogP) and metabolic stability before enzymatic hydrolysis releases the active parent.
Physicochemical Profile Comparison
The fundamental difference lies in the masking of the phenolic hydroxyl group. The parent compound is amphoteric and polar, while the ester is neutral and lipophilic.
Table 1: Comparative Physicochemical Data
| Property | 5-Chloro-3-pyridinol (Parent) | 5-Chloro-3-pyridinyl Furoate (Ester) |
| Structure Type | Halogenated Hydroxypyridine | Heteroaromatic Ester |
| CAS Number | 74115-12-1 | Derivative (Non-standard CAS) |
| Molecular Weight | ~129.54 g/mol | ~223.61 g/mol |
| H-Bond Donors | 1 (Phenolic -OH) | 0 (Masked) |
| H-Bond Acceptors | 2 (N, O) | 4 (N, Ester O, Furan O) |
| LogP (Est.) | 1.4 – 1.6 (Moderate Lipophilicity) | 2.5 – 3.2 (High Lipophilicity) |
| pKa | ~8.4 (Phenolic proton) | N/A (No acidic proton) |
| Water Solubility | Moderate (pH dependent) | Low (Requires organic co-solvent) |
| Primary Reactivity | Nucleophilic (at O), Electrophilic (at C-2/C-6) | Electrophilic (at Carbonyl), Hydrolytic Labile |
Key Insight: The Solubility-Permeability Trade-off
The pyridinol possesses a dissociable proton (pKa ~8.4). At physiological pH (7.4), a fraction exists as the phenolate anion, limiting passive diffusion across lipid bilayers. The furoate ester eliminates this ionization, locking the molecule in a neutral, lipophilic state ideal for crossing the blood-brain barrier (BBB) or gut epithelium.
Synthetic Pathways[2][3]
The conversion of the pyridinol to its furoate ester is a standard esterification, typically employing Schotten-Baumann conditions or Steglich esterification to avoid harsh acidic conditions that might protonate the pyridine nitrogen.
Protocol: Synthesis of 5-Chloro-3-pyridinyl Furoate[4]
-
Reagents: 5-chloro-3-pyridinol (1.0 eq), 2-Furoyl chloride (1.1 eq), Triethylamine (Et₃N) or Pyridine (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-chloro-3-pyridinol in anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add Triethylamine dropwise at 0°C. The base acts as an HCl scavenger.
-
Acylation: Slowly add 2-Furoyl chloride. The reaction is exothermic; maintain temperature < 5°C during addition to prevent side reactions at the pyridine nitrogen.
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (lower R_f) should disappear.
-
Work-up: Quench with water. Wash the organic layer with saturated
(to remove furoic acid) and brine. -
Purification: Dry over
, concentrate, and recrystallize from ethanol.
Visualization: Synthetic & Metabolic Logic
Figure 1: Cycle of synthesis (chemical) and activation (biological). The ester is synthesized to modify properties and hydrolyzed in vivo to regenerate the parent.
Biological Mechanism & Metabolism
The biological distinction is defined by metabolic activation . The furoate ester is biologically inactive until hydrolyzed.
Prodrug Activation (Bioactivation)
Upon administration, the lipophilic furoate ester is rapidly targeted by ubiquitous carboxylesterases (hCE1 and hCE2) present in the liver, intestine, and plasma.
-
Mechanism: Nucleophilic attack by the catalytic serine residue of the esterase on the carbonyl of the furoate group.
-
Result: Release of free 5-chloro-3-pyridinol (active payload) and furoic acid (metabolic byproduct).
Toxicity Considerations[5]
-
Pyridinol: Halogenated pyridinols can undergo Phase II conjugation (Glucuronidation) or oxidative defluorination/dechlorination.
-
Furoic Acid: Generally excreted rapidly by the kidneys, but high concentrations can deplete glycine pools (forming furoylglycine).
Visualization: Physicochemical Shift
Figure 2: The impact of esterification on membrane permeability. The ester overcomes the diffusion barrier that limits the parent phenol.
Applications in Research & Development
Agrochemicals (Fungicides/Insecticides)
5-chloro-3-pyridinol is a known metabolite of chloropyridinyl-based agrochemicals.
-
Role of Ester: In formulation science, the furoate ester is used to improve the rainfastness (resistance to wash-off) of the compound. The lipophilic ester penetrates the waxy cuticle of leaves more effectively than the polar phenol. Once inside the plant tissue, plant esterases release the active pyridinol.
Pharmaceutical Screening
In drug discovery, the "furoate" moiety is a privileged motif (e.g., Mometasone Furoate).
-
Why Furoate? Unlike simple acetates, furoates add significant aromaticity and lipophilicity, often enhancing receptor binding affinity (pi-stacking interactions) in addition to their prodrug function.
-
Screening Protocol: Researchers synthesize the furoate ester to test if the "masked" phenol has better oral bioavailability (%F) in PK studies compared to the direct administration of the phenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 582305, 5-Chloro-3-pyridinol. Retrieved from [Link]
-
Houghton, P. J., et al. (2025). Microbial metabolism of the pyridine ring: Formation of pyridinediols. PMC. Retrieved from [Link]
-
Asian Journal of Chemistry. Hydrolysis of Phenyl Esters of α-Furoic Acid: Kinetics and Mechanism. (General reference for furoate ester hydrolysis kinetics). Retrieved from [Link]
5-Chloro-3-pyridinyl 2-furoate PubChem CID and safety data
This technical guide provides a comprehensive analysis of 5-Chloro-3-pyridinyl 2-furoate , a specific heteroaromatic ester identified by PubChem CID 7230550 . This document is structured for researchers requiring precise chemical data, synthesis logic, and safety protocols for handling this compound in a drug discovery or agrochemical context.
PubChem CID: 7230550 | Formula: C₁₀H₆ClNO₃
Executive Summary
5-Chloro-3-pyridinyl 2-furoate is a heteroaromatic ester derived from the condensation of 5-chloropyridin-3-ol and 2-furoic acid derivatives. It serves as a specialized building block in medicinal chemistry, particularly in the exploration of nicotinic acetylcholine receptor (nAChR) ligands and agrochemical fungicides. Its structure combines the electron-deficient pyridine ring with the electron-rich furan moiety, linked by a labile ester bond, making it a versatile intermediate for structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Data
The following data is verified against the PubChem database and standard chemical informatics algorithms.
| Property | Value | Source/Note |
| IUPAC Name | (5-chloropyridin-3-yl) furan-2-carboxylate | |
| Molecular Formula | C₁₀H₆ClNO₃ | |
| Molecular Weight | 223.61 g/mol | |
| SMILES | C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Cl | Canonical |
| InChI Key | DWJOEJDGHVXXEB-UHFFFAOYSA-N | Unique Identifier |
| XLogP3 | 2.3 (Predicted) | Lipophilicity indicator |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 4 | |
| Rotatable Bonds | 2 | Ester linkage flexibility |
Synthesis Logic & Retrosynthetic Analysis
Mechanistic Pathway
The synthesis of 5-Chloro-3-pyridinyl 2-furoate typically follows a Nucleophilic Acyl Substitution pathway. The reaction involves the acylation of the electron-deficient phenol (5-chloropyridin-3-ol) with an activated furoyl species (typically 2-furoyl chloride).
Key Challenges:
-
Nucleophilicity: The hydroxyl group on the pyridine ring is less nucleophilic than a standard phenol due to the electron-withdrawing nitrogen and chlorine atoms.
-
Base Requirement: A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) is required to scavenge the HCl byproduct and deprotonate the hydroxyl group to facilitate attack.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, including critical reagents and intermediates.
Figure 1: Retrosynthetic pathway via acyl chloride activation.
Standardized Protocol (Bench Scale)
Note: This protocol is derived from standard esterification procedures for electron-deficient phenols.
-
Preparation: In a flame-dried round-bottom flask, dissolve 5-chloropyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add Triethylamine (1.2 eq) and cool the mixture to 0°C under an inert atmosphere (Nitrogen or Argon).
-
Addition: Dropwise add 2-furoyl chloride (1.1 eq) dissolved in DCM. The reaction is exothermic; control addition rate to maintain temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Safety Data & Handling (GHS)
As a research intermediate, specific toxicological data (LD50) for this exact ester may not be established. However, based on the Functional Group Approach (chloropyridines and furoic esters), the following GHS classifications are derived and recommended for safe handling.
Derived Hazard Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Emergency Response Logic
The following decision tree outlines the immediate response protocols for exposure incidents.
Figure 2: Emergency response decision tree for exposure handling.
Storage Requirements
-
Temperature: Store at 2–8°C (Refrigerate). Esters can hydrolyze over time if exposed to moisture and heat.
-
Atmosphere: Store under inert gas (Argon) if long-term storage is required to prevent oxidation of the furan ring.
-
Container: Tightly sealed amber glass vial.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7230550, 5-chloro-3-pyridinyl 2-furoate. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]
- World Health Organization.GHS Classification Criteria for Pyridine Derivatives.
The 5-Chloropyridinyl Furoate Scaffold: A Technical Guide to Its Medicinal Chemistry Potential
Abstract
The convergence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. This guide delves into the largely unexplored yet promising chemical space of 5-chloro-3-pyridinyl 2-furoate and its analogs. While specific research on this precise ester is nascent, a comprehensive analysis of its constituent moieties—the 5-chloropyridine ring and the 2-furoate core—provides a robust foundation for predicting its medicinal chemistry applications. This document synthesizes data from disparate fields to illuminate the potential of the 5-chloropyridinyl furoate scaffold, offering a forward-looking perspective for researchers in drug discovery and development. We will explore the synthesis, established biological activities of its components, and propose potential therapeutic targets, complete with detailed experimental protocols to facilitate further investigation.
Introduction: Deconstructing a Scaffold of Opportunity
The molecule 5-chloro-3-pyridinyl 2-furoate represents a fascinating conjunction of two pharmacologically significant heterocycles. The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets, and its presence in a multitude of FDA-approved drugs is a testament to its utility.[1][2] The chloro-substituent at the 5-position is of particular interest, as halogens can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[3][4][5]
On the other hand, the furan ring, particularly in the form of a 2-furoate ester, is another "privileged scaffold" found in numerous natural products and synthetic drugs.[6][7] Furan-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] The 2-furoic acid moiety is a precursor to several established pharmaceuticals, such as the antibiotic nitrofurantoin and the antiparasitic diloxanide furoate.[10]
This guide, therefore, aims to build a comprehensive profile of the 5-chloropyridinyl furoate scaffold by examining its components. We will explore the rationale behind its design, potential synthetic routes, and, most importantly, its prospective applications in medicinal chemistry, supported by actionable experimental designs.
Synthetic Strategy and Chemical Space Exploration
The synthesis of 5-chloro-3-pyridinyl 2-furoate and its analogs can be approached through established organic chemistry reactions. The most direct route involves the esterification of 5-chloro-3-hydroxypyridine with 2-furoyl chloride.
Proposed Synthetic Workflow
Caption: General synthetic scheme for 5-chloro-3-pyridinyl 2-furoate.
Step-by-Step Synthesis Protocol:
-
Preparation of Reactants: To a solution of 5-chloro-3-hydroxypyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, for instance, triethylamine (1.2 eq) or pyridine (2.0 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-furoyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This modular synthesis allows for the creation of a library of analogs by varying the substituents on both the pyridine and furan rings, enabling extensive structure-activity relationship (SAR) studies.
Potential Therapeutic Applications and Target Rationale
Based on the known biological activities of its constituent parts and limited preliminary data on the title compound, several therapeutic avenues can be proposed for the 5-chloropyridinyl furoate scaffold.
Antiviral and Protease Inhibition
Initial high-throughput screening data has suggested that 5-chloro-3-pyridinyl 2-furoate may exhibit inhibitory activity against proteases from viruses such as SARS-CoV. The furan moiety is a known component of some antiviral agents, and the pyridine ring can be engineered to fit into the active sites of various enzymes.
Potential Target: Viral proteases (e.g., 3CLpro in coronaviruses).
Rationale: Inhibition of viral proteases is a clinically validated strategy for treating viral infections. The scaffold's structure can be optimized to enhance binding affinity and selectivity for the target protease.
Anticancer Activity
Both pyridine and furan derivatives have been extensively investigated as anticancer agents.[11][12] Furo-pyridines, which fuse these two rings, have shown promise against breast cancer cell lines by targeting key signaling pathways.[11] The 5-chloropyridine moiety, in particular, is a feature in some kinase inhibitors.
Potential Targets:
-
Kinases: The pyridine ring is a common scaffold for kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond in the ATP-binding pocket.[13]
-
Dihydroorotate Dehydrogenase (DHODH): Some N-pyridinyl compounds have been identified as potent DHODH inhibitors, which is a target for cancer therapy.[14]
Anti-inflammatory and COX Inhibition
Certain furan-containing compounds are known to be selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug design.[7] While the specific ester has not been evaluated for this activity, the presence of the furoate moiety makes it a plausible area of investigation.
Potential Target: Cyclooxygenase (COX) enzymes.
Rationale: Selective COX-2 inhibition is a desirable therapeutic strategy for managing inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Experimental Protocols for Target Validation
To rigorously assess the therapeutic potential of the 5-chloropyridinyl furoate scaffold, a series of well-defined in vitro assays are necessary.
Protease Inhibition Assay (FRET-based)
This protocol describes a general method for evaluating the inhibitory activity of test compounds against a viral protease using a Förster Resonance Energy Transfer (FRET) substrate.
Workflow Diagram:
Caption: Key areas for SAR studies on the 5-chloropyridinyl furoate scaffold.
Future Directions:
-
Library Synthesis: Synthesize a focused library of analogs to explore the SAR of the scaffold. Variations should include:
-
Substitution at other positions of the pyridine ring.
-
Replacement of the chloro group with other halogens or small alkyl groups.
-
Substitution on the furan ring.
-
Replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole).
-
-
Broad Biological Screening: Screen the synthesized library against a diverse panel of biological targets, including proteases, kinases, and inflammatory enzymes.
-
Pharmacokinetic Profiling: For promising hits, conduct in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.
-
Computational Modeling: Utilize molecular docking and other computational tools to understand the binding modes of active compounds and guide the design of more potent and selective inhibitors.
Conclusion
The 5-chloro-3-pyridinyl 2-furoate scaffold represents a promising, yet underexplored, area for medicinal chemistry research. By leveraging the well-established pharmacological importance of its constituent pyridine and furan rings, a strong rationale can be constructed for its investigation against a range of therapeutic targets, including viral proteases, protein kinases, and enzymes involved in inflammation. The synthetic accessibility of this scaffold, coupled with modern assay technologies, provides a clear path forward for its evaluation. This guide serves as a foundational document to stimulate and direct future research into this intriguing class of compounds.
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Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. [Link]
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Pharmaguideline. (2023, August 23). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]
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Alq J Med App Sci. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. [Link]
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National Center for Biotechnology Information. (2021, March 19). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]
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PubMed. (2001, March 12). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]
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National Center for Biotechnology Information. (2021, May 26). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]
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PubMed. (2024, July 15). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]
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PubMed. (2019, February). Novel flourescent spiroborate esters: potential therapeutic agents in in vitro cancer models. [Link]
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MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Methodological & Application
Application Notes and Protocols for the Dissolution of 5-Chloro-3-pyridinyl 2-furoate
Introduction: The Critical Role of Solvent Selection in Drug Development
The successful formulation and development of any new chemical entity (NCE) is fundamentally reliant on a thorough understanding of its physicochemical properties, paramount among which is its solubility. For a compound such as 5-Chloro-3-pyridinyl 2-furoate, a heterocyclic ester with potential applications in medicinal chemistry, the choice of an appropriate solvent system is a critical first step that influences a wide array of downstream processes. These include, but are not limited to, reaction chemistry, purification, crystallization, and the ultimate bioavailability of the active pharmaceutical ingredient (API).[1] An improper solvent choice can lead to issues such as poor yield, impurity formation, and inadequate solubility for formulation, thereby impeding the entire drug development pipeline.
This comprehensive guide provides a detailed protocol for the systematic selection of a suitable solvent for 5-Chloro-3-pyridinyl 2-furoate. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step experimental procedures.
Physicochemical Properties of 5-Chloro-3-pyridinyl 2-furoate: A Structural Analysis
A robust solvent selection strategy begins with a detailed analysis of the target molecule's structure. 5-Chloro-3-pyridinyl 2-furoate is a complex molecule comprised of a chlorinated pyridine ring linked via an ester to a furan ring.
Molecular Structure:
-
Formula: C₁₀H₆ClNO₃
-
Key Functional Groups:
-
Chlorinated Pyridine: The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. The presence of the electronegative nitrogen atom and a chlorine atom significantly influences the molecule's polarity. Pyridine itself is a polar, aprotic solvent.[2][3] The chlorine substituent further enhances its polar character.[4]
-
Furan Ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. While furan itself is less aromatic than benzene, the oxygen heteroatom makes it susceptible to certain reactions and contributes to the overall polarity of the molecule.[5]
-
Ester Linkage: The ester group (-COO-) is a polar functional group. Esters can act as hydrogen bond acceptors, which can influence their solubility in protic solvents.[6]
-
Predicted Polarity:
Based on its constituent parts, 5-Chloro-3-pyridinyl 2-furoate is predicted to be a polar molecule . The combination of the polar pyridine and furan rings, along with the ester linkage and the electronegative chlorine atom, suggests that it will be more soluble in polar solvents than in nonpolar solvents. The lone pair of electrons on the nitrogen atom of the pyridine ring can also participate in hydrogen bonding as an acceptor.[2] Furoate esters are generally reported to be soluble in oils and ethanol but have limited solubility in water.[7][8]
A Systematic Approach to Solvent Selection
The principle of "like dissolves like" is a foundational concept in determining solubility.[4] Therefore, the solvent selection process for 5-Chloro-3-pyridinyl 2-furoate should be a systematic exploration of solvents across a spectrum of polarities.
Solvent Classification and Rationale
For a comprehensive screening, solvents can be categorized into three main classes based on their polarity and hydrogen bonding capabilities:
-
Polar Aprotic Solvents: These solvents possess a dipole moment but do not have an acidic proton, meaning they cannot act as hydrogen bond donors. They are generally good at dissolving polar compounds.
-
Polar Protic Solvents: These solvents have a dipole moment and contain at least one hydrogen atom connected directly to an electronegative atom (like O-H or N-H), allowing them to act as hydrogen bond donors.
-
Nonpolar Solvents: These solvents have a low dielectric constant and are not effective at dissolving polar molecules.
The following table presents a curated list of candidate solvents for screening, categorized by their type and with relevant physical properties.
| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Rationale for Inclusion |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Excellent solvent for a wide range of polar organic compounds. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High polarity, good for dissolving many organic compounds. | |
| Acetonitrile (ACN) | 37.5 | 82 | Medium polarity, often used in chromatography. | |
| Acetone | 20.7 | 56 | Good for dissolving many esters and heterocyclic compounds.[2] | |
| Ethyl Acetate | 6.0 | 77 | A common ester solvent, may have good affinity for the furoate moiety.[2] | |
| Polar Protic | Water | 80.1 | 100 | Important to assess aqueous solubility for biological applications. |
| Methanol | 32.7 | 65 | A simple alcohol, effective at dissolving many polar compounds. | |
| Ethanol | 24.6 | 78 | Commonly used in pharmaceutical formulations. | |
| Isopropanol (IPA) | 18.2 | 82 | A slightly less polar alcohol than ethanol. | |
| Nonpolar | Toluene | 2.4 | 111 | A common nonpolar aromatic solvent. |
| Hexane | 1.9 | 69 | A representative nonpolar aliphatic solvent. | |
| Dichloromethane (DCM) | 9.1 | 40 | A chlorinated solvent, may show some affinity due to the chlorine on the pyridine ring. |
Experimental Protocol for Solubility Determination
The following protocol outlines a systematic approach to determining the solubility of 5-Chloro-3-pyridinyl 2-furoate. This method is designed to be efficient and provide a clear, semi-quantitative assessment of solubility.
Materials and Equipment
-
5-Chloro-3-pyridinyl 2-furoate (solid)
-
Selected solvents (from the table above)
-
Small glass vials or test tubes with caps
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Magnetic stirrer and stir bars (optional)
-
Microscope (optional, for observing undissolved particles)
Step-by-Step Procedure
-
Initial Qualitative Screening: a. Add approximately 1-2 mg of 5-Chloro-3-pyridinyl 2-furoate to a small, clean, and dry vial. b. Add 0.5 mL of the first solvent to be tested. c. Cap the vial and vortex vigorously for 30-60 seconds. d. Visually inspect the solution against a dark background for any undissolved solid particles. e. Record the observation as "freely soluble," "sparingly soluble," or "insoluble."
-
Semi-Quantitative Solubility Determination: a. Accurately weigh approximately 5 mg of 5-Chloro-3-pyridinyl 2-furoate into a tared vial. b. Add the chosen solvent in small, measured increments (e.g., 0.1 mL). c. After each addition, cap the vial and vortex for at least 60 seconds. d. If the solid does not dissolve, gently warm the vial in a water bath (not exceeding 40°C to avoid potential degradation) and vortex again. e. Continue adding solvent until the solid is completely dissolved. f. Record the total volume of solvent required to dissolve the known mass of the compound. g. Calculate the approximate solubility in mg/mL.
-
Consideration of pH for Aqueous Solubility: a. For determining solubility in water, it is important to consider the potential for ionization of the pyridine nitrogen. b. Prepare buffered aqueous solutions at different pH values (e.g., pH 2, pH 7, and pH 9). c. Repeat the semi-quantitative solubility determination in each of these buffered solutions. The basic nitrogen on the pyridine ring may become protonated at acidic pH, potentially increasing aqueous solubility.
Data Interpretation and Reporting
Summarize the solubility data in a clear and concise table. An example is provided below:
| Solvent | Qualitative Solubility (at RT) | Approximate Solubility (mg/mL) | Observations |
| DMSO | Freely Soluble | > X | Clear solution |
| Water (pH 7) | Insoluble | < Y | Solid remains |
| Ethanol | Sparingly Soluble | Z | Some solid remains after vortexing |
| ... | ... | ... | ... |
Visualization of the Solvent Selection Workflow
The following diagram illustrates the logical flow of the solvent selection process for 5-Chloro-3-pyridinyl 2-furoate.
Caption: Workflow for the systematic selection of a suitable solvent.
Conclusion and Best Practices
The selection of an appropriate solvent for 5-Chloro-3-pyridinyl 2-furoate is a critical step that should be approached systematically. Based on its chemical structure, polar aprotic solvents such as DMSO and DMF are likely to be effective, with polar protic solvents like ethanol and methanol also showing potential. A thorough experimental screening as outlined in this protocol will provide the necessary empirical data to make an informed decision.
Best Practices:
-
Safety First: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Purity: Use high-purity solvents to avoid introducing impurities that could affect solubility measurements or downstream applications.
-
ICH Guidelines: For pharmaceutical development, be mindful of the International Council for Harmonisation (ICH) guidelines on residual solvents (Q3C) to avoid the use of toxic solvents in the final drug product.[4][9][10][11][12]
-
Documentation: Maintain meticulous records of all experimental procedures, observations, and results.
By following this comprehensive guide, researchers can confidently and efficiently identify the optimal solvent system for 5-Chloro-3-pyridinyl 2-furoate, thereby facilitating its successful development.
References
-
2-Chloropyridine - Solubility of Things. (n.d.). Retrieved February 20, 2026, from [Link]
-
ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products. (2022, March 7). HWI group. [Link]
-
What are ester solvents? Terms - NBchao.Com. (n.d.). Retrieved February 20, 2026, from [Link]
-
Pyridine - New World Encyclopedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
impurities: guideline for residual solvents q3c(r6) - ICH. (2019, July 22). Retrieved February 20, 2026, from [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). (n.d.). Retrieved February 20, 2026, from [Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (2024, April 29). Retrieved February 20, 2026, from [Link]
-
Phenethyl 2-furoate | C13H12O3 | CID 251531 - PubChem. (n.d.). NIH. Retrieved February 20, 2026, from [Link]
-
Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023, September 2). Retrieved February 20, 2026, from [Link]
-
Pyridine - chemeurope.com. (n.d.). Retrieved February 20, 2026, from [Link]
-
impurities: guideline for residual solvents q3c(r8) - ICH. (2021, April 22). Retrieved February 20, 2026, from [Link]
-
15.7: Physical Properties of Esters - Chemistry LibreTexts. (2021, March 21). [Link]
-
Pyridine - Sciencemadness Wiki. (2022, November 30). [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Retrieved February 20, 2026, from [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. (n.d.). NIH. Retrieved February 20, 2026, from [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - ResearchGate. (2024, August 29). [Link]
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - MDPI. (2023, April 14). [Link]
-
Furan - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
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- 4. solubilityofthings.com [solubilityofthings.com]
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- 6. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl 2-furoate | C13H12O3 | CID 251531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]
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Microwave-assisted synthesis of pyridine furoate esters
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of Pyridine Furoate Esters Audience: Researchers, scientists, and drug development professionals.
A Green, Accelerated Pathway to Pyridine Furoate Esters via Microwave-Assisted Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Pyridine furoate esters, which integrate the electron-deficient pyridine ring with the furan moiety, represent a class of scaffolds with significant potential in drug discovery. Traditional synthesis of these esters often involves prolonged reaction times, high energy consumption, and the use of hazardous solvents, creating bottlenecks in research and development.[1]
Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution, aligning with the principles of green chemistry to provide a rapid, efficient, and sustainable alternative.[2][3] By utilizing microwave irradiation, energy is transferred directly to polar molecules within the reaction mixture, resulting in instantaneous and uniform heating.[4][5] This process dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes, while simultaneously improving yields and product purity.[6][7][8] This application note provides a comprehensive guide and a detailed protocol for the synthesis of pyridine furoate esters, leveraging the power and precision of modern microwave chemistry.
The Science of Microwave-Enhanced Esterification
The efficiency of MAOS in esterification stems from its unique heating mechanism, which circumvents the limitations of conventional conductive heating.[5]
-
Mechanism of Microwave Heating: The process is driven by two primary phenomena: dipolar polarization and ionic conduction.[2][4] In a typical esterification mixture, polar molecules such as the carboxylic acid and alcohol constantly attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates intermolecular friction, leading to a swift and uniform increase in temperature throughout the bulk of the solution.[5] This "volumetric" heating is fundamentally different from conventional methods that rely on slow heat transfer from an external source through the vessel walls.[5]
-
Accelerating the Reaction: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction. Microwave irradiation provides the activation energy more efficiently, accelerating the key mechanistic steps. The localized superheating effect can significantly increase reaction kinetics, pushing the equilibrium towards the product in a fraction of the time required by conventional heating.[9][10]
Caption: Figure 1: Reaction Mechanism of Acid-Catalyzed Esterification.
Experimental Protocol: Synthesis of Ethyl 5-(pyridin-3-yl)furan-2-carboxylate
This protocol details the synthesis of a model pyridine furoate ester using a dedicated single-mode microwave reactor.
Objective: To synthesize ethyl 5-(pyridin-3-yl)furan-2-carboxylate from 5-(pyridin-3-yl)furan-2-carboxylic acid and ethanol with high efficiency.
Materials & Equipment:
-
Reactants: 5-(pyridin-3-yl)furan-2-carboxylic acid (99%), Anhydrous Ethanol (≥99.5%), Concentrated Sulfuric Acid (98%).
-
Solvents: Ethyl acetate, Saturated sodium bicarbonate solution, Brine.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover®, Biotage® Initiator+), 10 mL microwave reaction vial, magnetic stir bar, rotary evaporator, standard glassware for work-up, silica gel for column chromatography.
Step-by-Step Methodology
-
Reagent Preparation & Vial Loading:
-
Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Add 5-(pyridin-3-yl)furan-2-carboxylic acid (1.0 mmol, 201.2 mg).
-
Add 5.0 mL of anhydrous ethanol. The alcohol serves as both a reactant and the primary microwave-absorbing solvent.
-
Carefully add 2 drops of concentrated sulfuric acid as the catalyst. Caution: Sulfuric acid is highly corrosive.
-
-
Microwave Reactor Setup & Operation:
-
Seal the vial with a septum cap. Ensure the seal is secure to withstand the pressure generated during heating.
-
Place the vial into the cavity of the microwave reactor.
-
Program the reactor with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 300 W (with variable power control to maintain temperature)
-
Stirring: High
-
-
Run the reaction. The instrument's software will monitor temperature and pressure in real-time.
-
-
Reaction Work-up:
-
Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's forced-air cooling system.
-
Carefully uncap the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 20 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Combine the pure fractions and remove the solvent in vacuo to obtain the ethyl 5-(pyridin-3-yl)furan-2-carboxylate as a solid.
-
Caption: Figure 2: Experimental Workflow.
Process Optimization & Data
The trustworthiness of this protocol is established by its reproducibility and amenability to optimization. Key parameters can be systematically varied to maximize yield and purity.[11] Below is a representative table summarizing an optimization study.
| Entry | Temperature (°C) | Time (min) | Catalyst (mol%) | Yield (%) | Purity (HPLC, %) |
| 1 | 100 | 15 | 5 | 75 | 94 |
| 2 | 120 | 10 | 5 | 92 | 98 |
| 3 | 120 | 15 | 5 | 93 | 97 |
| 4 | 140 | 10 | 5 | 88 | 91 (degradation) |
| 5 | 120 | 10 | 2.5 | 84 | 96 |
Analysis: The data indicates that optimal conditions are achieved at 120 °C for 10 minutes (Entry 2), providing an excellent yield of 92% and high purity. Increasing the temperature further (Entry 4) leads to some product degradation, while reducing catalyst loading (Entry 5) slightly diminishes the yield. This systematic approach validates the chosen protocol parameters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient catalyst; Low temperature. | Increase reaction time or temperature. Ensure accurate catalyst measurement. |
| Side Products | Reaction temperature too high, causing degradation. | Decrease the reaction temperature. Reduce hold time. |
| Reaction Incomplete | Poor microwave absorption; Insufficient reaction time. | Ensure a sufficient volume of a polar solvent is used.[7] Increase the hold time in 5-minute increments. |
Conclusion
Microwave-assisted synthesis represents a superior methodology for the production of pyridine furoate esters. This technique drastically reduces energy consumption and reaction times—from hours to minutes—while consistently delivering higher yields and cleaner products compared to conventional methods.[12][13] By adopting this green and efficient technology, research and development teams can accelerate the discovery and synthesis of novel heterocyclic entities, paving the way for future innovations in medicine and material science.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. (2004).
- Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. (2019).
- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). PubMed.
- ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. (2015).
- Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI.
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2017).
- CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. (2006). HETEROCYCLES.
- Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated f
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- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Scale-Up Synthesis of 5-Chloro-3-pyridinyl 2-furoate
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-Chloro-3-pyridinyl 2-furoate , a key intermediate often screened for nicotinic acetylcholine receptor (nAChR) modulation. While milligram-scale synthesis is trivial, scaling to decagram (10–100 g) quantities for high-throughput screening (HTS) libraries introduces challenges in heat management, byproduct removal, and polymorph control. This guide transitions from a medicinal chemistry route to a process-friendly protocol, emphasizing the use of 2-Methyltetrahydrofuran (2-MeTHF) as a greener, higher-performing solvent and a self-validating crystallization strategy that eliminates chromatographic purification.
Introduction & Biological Context
The 3-pyridyl ester scaffold is a privileged structure in neuropharmacology. Specifically, 5-substituted-3-pyridyl esters are frequently investigated as bioisosteres for nicotinic ligands. 5-Chloro-3-pyridinyl 2-furoate (Compound 1 ) combines the lipophilic, electron-withdrawing 5-chloro-pyridine moiety with the furan heterocycle, potentially enhancing binding affinity at
For HTS campaigns, purity is paramount. Trace acidic impurities (e.g., furoic acid) or unreacted pyridinols can produce false positives in calcium flux assays. This protocol ensures
Retrosynthetic Strategy
To achieve scale and purity, we utilize a Nucleophilic Acyl Substitution pathway. While direct coupling (EDC/DMAP) is common in discovery, it generates urea byproducts difficult to remove at scale. We employ the Acid Chloride Method for its atom economy and simplified workup.
Reaction Scheme
The synthesis involves the esterification of 5-chloro-3-pyridinol (2 ) with 2-furoyl chloride (3 ) in the presence of a tertiary amine base.
Figure 1: Reaction scheme for the synthesis of 5-Chloro-3-pyridinyl 2-furoate.
Safety & Hazard Assessment
Critical Warning: This protocol involves corrosive reagents and exothermic reactions.
-
2-Furoyl Chloride: Potent lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle only in a fume hood.
-
5-Chloro-3-pyridinol: Irritant. Avoid dust inhalation.
-
Exotherm: The addition of acid chloride to the base/alcohol mixture is exothermic. Temperature control (<10°C) is critical to prevent impurity formation (dimers/colored species).
Materials & Equipment
| Reagent/Solvent | CAS No.[1] | Grade | Role |
| 5-Chloro-3-pyridinol | 74115-12-1 | >98% | Limiting Reagent |
| 2-Furoyl Chloride | 527-69-5 | >98% | Electrophile (1.1 equiv) |
| Triethylamine (TEA) | 121-44-8 | Anhydrous | Base Scavenger (1.2 equiv) |
| 2-Methyltetrahydrofuran | 96-47-9 | Anhydrous | Solvent (Green alternative to DCM) |
| n-Heptane | 142-82-5 | HPLC | Antisolvent |
| Sodium Bicarbonate | 144-55-8 | Sat. Aq. | Quench/Wash |
Equipment:
-
1L Jacketed Reactor (or 3-neck RBF) with overhead stirrer.
-
Pressure-equalizing addition funnel.
-
Internal temperature probe.
-
Nitrogen inlet/bubbler.
Detailed Protocol: Scale-Up (50g Batch)
Phase 1: Reaction Setup
-
Inertion: Purge the 1L reactor with Nitrogen for 15 minutes.
-
Charging: Charge 50.0 g (0.386 mol) of 5-Chloro-3-pyridinol.
-
Solvation: Add 500 mL of 2-MeTHF (10V). Stir at 250 RPM until fully dissolved.
-
Note: 2-MeTHF is chosen over DCM for its higher boiling point (safety) and immiscibility with water (easier workup).
-
-
Base Addition: Add 64.5 mL (0.463 mol, 1.2 eq) of Triethylamine.
-
Cooling: Cool the mixture to 0–5°C using a chiller or ice/salt bath.
Phase 2: Controlled Addition (The Critical Step)
-
Preparation: Dissolve 55.5 g (0.425 mol, 1.1 eq) of 2-Furoyl chloride in 50 mL of 2-MeTHF in the addition funnel.
-
Addition: Dropwise add the acid chloride solution to the reactor over 45–60 minutes .
-
Control: Maintain internal temperature <10°C . Faster addition leads to dark impurities.
-
Observation: A thick white precipitate (TEA·HCl) will form immediately. Ensure stirring is sufficient to maintain suspension.
-
-
Reaction: Once addition is complete, warm to Room Temperature (20–25°C) and stir for 2 hours .
Phase 3: In-Process Control (IPC)
-
Sampling: Take a 50 µL aliquot, quench in MeOH.
-
Analysis: Run HPLC or TLC (50:50 EtOAc/Heptane).
-
Criteria: <1% remaining 5-Chloro-3-pyridinol. If starting material persists, add 0.05 eq of 2-Furoyl chloride and stir for 30 mins.
-
Phase 4: Workup & Purification
-
Quench: Cool to 10°C. Slowly add 250 mL of Saturated NaHCO3. Stir vigorously for 15 mins to hydrolyze excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Retain the upper organic layer (2-MeTHF).
-
Note: The density of 2-MeTHF (0.86 g/mL) means it is the upper layer, unlike DCM.
-
-
Washing: Wash organic layer with:
-
250 mL Water (removes TEA·HCl salts).
-
250 mL Brine (drying).
-
-
Concentration: Dry organics over MgSO4, filter, and concentrate under vacuum to approx. 150 mL (3V) volume. Do not evaporate to dryness.
Phase 5: Crystallization (The "Crash-Out")
-
Heating: Heat the concentrated residue to 50°C .
-
Antisolvent: Slowly add 300 mL of n-Heptane while stirring.
-
Cooling Ramp:
-
Cool to 25°C over 1 hour (seed crystals may be added here if available).
-
Cool to 0–5°C and hold for 1 hour.
-
-
Filtration: Filter the white crystalline solid. Wash the cake with 50 mL of cold Heptane.
-
Drying: Vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the 50g scale synthesis.
Analytical Validation & Expected Data
Typical Yield & Properties[3][4][5]
-
Yield: 85–92% (isolated).
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 78–82°C (verify experimentally).
Analytical Parameters
| Method | Parameter | Description |
| HPLC | Column | C18 (e.g., Agilent Zorbax Eclipse), 4.6x150mm, 5µm |
| Mobile Phase | A: 0.1% H3PO4 in Water, B: Acetonitrile | |
| Gradient | 10% B to 90% B over 15 mins | |
| Detection | UV @ 254 nm (Pyridine/Furan absorption) | |
| 1H NMR | Solvent | DMSO-d6 or CDCl3 |
| Key Signals | Furan: ~7.7 (d), 7.4 (d), 6.7 (dd) ppm.Pyridine: ~8.5 (d, H2), 8.4 (d, H6), 8.0 (t, H4) ppm.[2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Exotherm was too high (>15°C) during addition. | Ensure cooling bath is active; slow down addition rate. Use activated charcoal during crystallization to decolorize. |
| Low Yield (<70%) | Hydrolysis of acid chloride or product.[3][4] | Ensure solvents are anhydrous. Do not prolong the NaHCO3 wash step. |
| Oiling out during Crystallization | Cooling too fast or too much antisolvent. | Re-heat to dissolve, add seed crystal, and cool very slowly (5°C/hour). |
| Residual Pyridine Smell | Incomplete washing. | Perform an additional wash with 0.5M citric acid (mildly acidic) to remove trace pyridine/TEA, then neutralize. |
References
-
Pyridine Ester Synthesis Context
-
Review of Pyridine Scaffolds in Medicinal Chemistry. BenchChem Application Notes. Link
-
- General Acylation Protocol (Schotten-Baumann)
-
2-MeTHF as Green Solvent
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to Chlorinated Solvents in Organic Synthesis. ChemSusChem. Link
-
-
Analogous Furoate Synthesis
-
Synthesis of 5-chloroquinolin-8-yl furan-2-carboxylate (Close structural analog). IUCrData. Link
-
-
Safety Data (2-Furoyl Chloride)
-
PubChem Compound Summary for CID 10708. Link
-
Disclaimer: This protocol is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate personal protective equipment (PPE).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
Using 5-Chloro-3-pyridinyl 2-furoate as a fragment in drug discovery
Application Note: Validating 5-Chloro-3-pyridinyl 2-furoate as a Chemical Probe in Fragment-Based Lead Generation
Executive Summary
This guide details the experimental workflow for utilizing 5-Chloro-3-pyridinyl 2-furoate (Compound 5-CPF ) as a chemical fragment in early-stage drug discovery. While specific literature on this exact molecule is often proprietary to library catalogs, it represents a classic "linked-heterocycle" fragment containing two distinct aromatic systems (pyridine and furan) connected by a cleavable ester linker.
5-CPF is particularly valuable for probing:
-
Kinase Hinge Regions: The pyridine nitrogen serves as a critical hydrogen bond acceptor.
-
Cryptic Hydrophobic Pockets: The furan ring offers unique dipole and aromatic stacking interactions.
-
Nucleophilic Active Sites: Testing for potential covalent engagement (via the ester) or non-covalent occupancy.
Critical Advisory: The ester linkage in 5-CPF provides rapid synthetic accessibility but introduces metabolic instability. This protocol focuses on validating the binding integrity of the intact fragment versus its hydrolysis products (5-chloropyridin-3-ol and 2-furoic acid) to prevent false positives.
Chemical Profile & Preparation
| Property | Value | Relevance in FBDD |
| Formula | C₁₀H₆ClNO₃ | Low MW (<250 Da) fits "Rule of 3" |
| MW | 223.61 g/mol | High Ligand Efficiency (LE) potential |
| LogP | ~2.1 | Good solubility/permeability balance |
| H-Bond Acceptors | 3 (Pyridine N, Ester O, Furan O) | Key for orienting in polar sub-pockets |
| H-Bond Donors | 0 | Reduces desolvation penalty |
| Rotatable Bonds | 2 | Low entropic cost upon binding |
Protocol 1: Stock Preparation & Stability QC
Objective: Ensure the fragment remains intact in assay buffers.
-
Solubilization: Dissolve 5-CPF powder in 100% d6-DMSO (for NMR compatibility) to a concentration of 100 mM . Sonicate for 5 minutes.
-
QC Check (LC-MS): Inject 1 µL of stock. Purity must be >95%.
-
Note: Look for peaks corresponding to hydrolysis products: 5-chloropyridin-3-ol (MW ~129) and 2-furoic acid (MW ~112).
-
-
Buffer Stability Assay:
-
Dilute stock to 1 mM in the specific Assay Buffer (e.g., PBS pH 7.4).
-
Incubate at 25°C.
-
Sample at t=0, 1h, 4h, and 24h via LC-MS.
-
Pass Criteria: <5% hydrolysis over 4 hours. If hydrolysis is rapid, use fresh dilutions immediately before biophysical assays.
-
Biophysical Screening Protocols
Workflow Logic
We utilize a cascade approach: STD-NMR (to confirm binding and map the epitope) followed by SPR (to determine affinity/kinetics).
Caption: Validation workflow ensuring chemical integrity before investing in structural biology.
Protocol 2: Saturation Transfer Difference (STD) NMR
Objective: Confirm binding and identify which part of 5-CPF contacts the protein.
Reagents:
-
Protein Target: 10–20 µM (in deuterated buffer).
-
Ligand (5-CPF): 400–800 µM (excess).
-
Reference: Tryptophan or known binder (internal control).
Steps:
-
Sample Prep: Mix protein and ligand in D₂O buffer (pH 7.4). Final ratio 1:40 (Protein:Ligand).
-
Pulse Sequence: Use a standard STD sequence with a saturation train (Gaussian pulses) of 2–3 seconds.
-
On-Resonance Irradiation: Set at -0.5 ppm (protein methyls) or 10-12 ppm (aromatics), ensuring no ligand overlap.
-
Off-Resonance Irradiation: Set at 30 ppm (control).
-
Data Analysis: Subtract "On" from "Off" spectra.
Protocol 3: Surface Plasmon Resonance (SPR)
Objective: Determine K_D and residence time.
Setup:
-
Sensor Chip: CM5 or Streptavidin (biotinylated protein).
-
Immobilization: Low density (2000–3000 RU) to avoid avidity effects.
-
Running Buffer: PBS-P + 2-5% DMSO (match ligand stock).
Execution:
-
Solvent Correction: Critical due to high DMSO content in fragment stocks. Run a DMSO calibration curve (4.5% to 5.5%).
-
Injection: Inject 5-CPF as a concentration series (e.g., 500 µM down to 15 µM).
-
Contact Time: 30s association, 60s dissociation. Fragments typically have "square wave" kinetics (fast on/fast off).
-
Analysis: Fit to a 1:1 steady-state affinity model.
-
Red Flag: If the sensorgram shows a slow upward drift during association or fails to return to baseline, suspect covalent acylation by the ester or aggregation [2].
-
Structural Validation: X-Ray Crystallography Soaking
This is the "Gold Standard" for fragments. The high solubility of 5-CPF allows for high-concentration soaking.
Protocol 4: Crystal Soaking
-
Condition Optimization: Ensure crystal mother liquor is compatible with 10-20% DMSO.
-
Soak Preparation:
-
Prepare a 50 mM soaking solution of 5-CPF in the crystallization buffer.
-
Transfer crystals into the drop.[3]
-
-
Incubation: Soak for 1 hour to 24 hours.
-
Tip: Short soaks (1-2 hrs) reduce the risk of the ester hydrolyzing within the crystal lattice.
-
-
Cryo-Protection: Transfer to a cryo-solution containing the ligand (to prevent wash-out) before flash cooling.
-
Data Collection: Collect dataset to >2.5 Å resolution. Look for difference density (Fo-Fc) in the binding pocket.
Hit-to-Lead Evolution Strategy
Once 5-CPF is validated as a binder, the ester linker is usually replaced to improve metabolic stability while maintaining the geometry.
Caption: Strategic replacement of the ester linker to generate patentable, stable leads.
Optimization Tactics:
-
Amide Switch: Replace the ester (-COO-) with an amide (-CONH-). This introduces a Hydrogen Bond Donor. If the X-ray structure shows the ester oxygen accepts an H-bond, the amide might clash or require flipping.
-
Heterocyclic Linkers: Replace the ester with a 1,2,4-oxadiazole or oxazole ring. This rigidifies the molecule and improves metabolic stability [3].
-
Direct Coupling: If the ester serves only as a spacer, attempt a biaryl coupling (Suzuki) between the pyridine and furan, removing the linker entirely.
References
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169–218. Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1, 187–192. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 5-Chloro-3-pyridinyl 2-furoate in Cell Culture
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 5-Chloro-3-pyridinyl 2-furoate in cell culture systems. The inherent susceptibility of its ester linkage to hydrolysis presents a significant challenge, potentially leading to inconsistent experimental results and inaccurate pharmacological assessments. This resource offers a structured approach to troubleshooting, grounded in chemical principles and established laboratory practices, to ensure the integrity of your compound and the reliability of your data.
Understanding the Challenge: The Instability of the Ester Bond
5-Chloro-3-pyridinyl 2-furoate, like all esters, is vulnerable to hydrolysis, a chemical reaction where water cleaves the ester bond, breaking the molecule into its constituent carboxylic acid (2-furoic acid) and alcohol (5-chloro-3-pyridinol).[1][2] This process can be accelerated under various conditions typically found in cell culture environments.
The primary drivers of ester hydrolysis in a cell culture setting are:
-
pH-Mediated Hydrolysis: Both acidic and basic conditions can catalyze the breakdown of esters.[1][3] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which is slightly alkaline and can promote slow base-catalyzed hydrolysis.
-
Enzymatic Hydrolysis: The most significant contributor to the rapid degradation of ester-containing compounds in cell culture is the presence of esterase and lipase enzymes.[4][5][6] These enzymes, often present in serum supplements (like Fetal Bovine Serum, FBS) and also secreted by cells, efficiently catalyze the hydrolysis of ester bonds as part of their natural metabolic function.[4][7][8]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[1][9] Standard cell culture incubation at 37°C provides an optimal temperature for both chemical and enzymatic degradation.
The consequences of uncontrolled hydrolysis are significant, leading to a decreased effective concentration of the parent compound, the potential for off-target effects from the degradation products, and overall poor reproducibility of experiments.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the primary routes of degradation for 5-Chloro-3-pyridinyl 2-furoate in a typical cell culture environment.
Caption: Hydrolysis of 5-Chloro-3-pyridinyl 2-furoate in cell culture.
Troubleshooting Guide: Question & Answer Format
This section addresses common issues and provides actionable solutions to mitigate the hydrolysis of 5-Chloro-3-pyridinyl 2-furoate.
Q1: My experimental results are inconsistent. Could compound instability be the cause?
A1: Absolutely. Inconsistent results are a hallmark of compound instability. If the concentration of your active compound is decreasing over the course of your experiment due to hydrolysis, you will observe variable cellular responses.
Troubleshooting Steps:
-
Confirm Identity and Purity: Before troubleshooting stability, ensure the identity and purity of your stock compound using methods like LC/MS.
-
Perform a Stability Study: The most direct way to assess stability is to incubate 5-Chloro-3-pyridinyl 2-furoate in your complete cell culture medium (including serum) at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or LC/MS to quantify the remaining parent compound.
-
Compare Serum-Free vs. Serum-Containing Media: Run the stability study in parallel with and without serum. A significantly faster degradation rate in the presence of serum strongly indicates enzymatic hydrolysis by serum esterases.[4]
Q2: I've confirmed enzymatic degradation is the primary issue. How can I minimize this?
A2: Minimizing enzymatic degradation is crucial for obtaining reliable data. Here are several strategies, from simplest to most complex:
Strategy 1: Reduce Serum Concentration or Use Heat-Inactivated Serum
-
Rationale: Reducing the concentration of FBS will proportionally reduce the concentration of esterases. Heat inactivation (typically 56°C for 30 minutes) can denature some, but not all, esterase activity.
-
Protocol: Test a range of lower FBS concentrations (e.g., 10%, 5%, 2%, 1%) to find a balance between maintaining cell health and reducing compound degradation. If using heat-inactivated FBS, be aware that some heat-resistant esterases may remain active.
Strategy 2: Switch to a Serum-Free Media Formulation
-
Rationale: This is the most effective way to eliminate the contribution of serum esterases.
-
Considerations: Your cells must be adapted to grow in a serum-free formulation. This may require a gradual weaning process and the use of specific growth factors and supplements.
Strategy 3: Frequent Media Changes
-
Rationale: By replacing the media at regular intervals (e.g., every 4-6 hours), you can replenish the concentration of the active compound before significant degradation occurs.
-
Workflow: This approach is labor-intensive but can be effective for shorter-term experiments. It's crucial to establish a dosing schedule based on the compound's degradation half-life determined in your stability study.
Q3: What is the best way to prepare and store stock solutions of 5-Chloro-3-pyridinyl 2-furoate to prevent initial hydrolysis?
A3: Proper preparation and storage of stock solutions are fundamental to preventing premature degradation.
Best Practices for Stock Solutions:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents like DMSO or DMF.[10][11] | These solvents lack the water and reactive protons that participate in hydrolysis.[11] |
| Storage | Store at -20°C or -80°C in small, single-use aliquots. | Low temperatures significantly slow down chemical reactions.[12] Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture. |
| Environment | Store under an inert gas (argon or nitrogen) in a desiccator.[12] | This minimizes exposure to atmospheric moisture and oxygen, further preserving the compound.[12] |
Step-by-Step Stock Solution Preparation:
-
Use a high-purity, anhydrous grade of DMSO.
-
Accurately weigh the 5-Chloro-3-pyridinyl 2-furoate in a sterile, dry container.
-
Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution, using gentle warming (to no more than 37°C) if necessary.[13]
-
Immediately aliquot the stock solution into small-volume, tightly sealed tubes.
-
Store frozen at -20°C or -80°C.
Q4: How should I dilute my stock solution into the cell culture medium to minimize precipitation and immediate hydrolysis?
A4: The transition from a high-concentration organic stock to an aqueous cell culture medium is a critical step where the compound can precipitate or undergo rapid initial hydrolysis.
Optimized Dilution Protocol:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilution: Perform a serial dilution. For a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in serum-free media to create an intermediate dilution of 100 µM.
-
Final Dilution and Mixing: Add the intermediate dilution to your final culture volume and mix gently but thoroughly by swirling or pipetting up and down slowly. Avoid vigorous vortexing, which can shear cells and introduce oxygen.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[14]
Experimental Workflow for Assessing Compound Stability
Caption: Workflow for determining compound stability in cell culture.
Frequently Asked Questions (FAQs)
-
Can I use antioxidants or other stabilizers in my culture medium? While antioxidants and chelating agents can sometimes help stabilize compounds susceptible to oxidation, their effect on hydrolysis is limited. Their use would also need to be validated to ensure they do not interfere with your experimental model.
-
My compound is very hydrophobic and precipitates in the media. What can I do? For highly hydrophobic compounds, a three-step solubilization protocol can be effective: 1) Dissolve in 100% DMSO, 2) Dilute 1:10 in pre-warmed (50°C) FBS, and 3) Perform the final dilution in the complete media.[13] This method uses the proteins in serum to help emulsify the compound.
-
Could the degradation products (2-furoic acid and 5-chloro-3-pyridinol) be interfering with my assay? Yes, this is a critical consideration. It is essential to test the degradation products individually in your assay at relevant concentrations to determine if they have any biological activity or interfere with your measurements.
-
Are there any advanced formulation strategies to protect the ester bond? In drug development, advanced strategies like microencapsulation, liposomal formulations, or creating prodrugs are used to protect labile functional groups.[15][16] While complex for routine cell culture, these approaches highlight the importance of protecting the ester from the aqueous and enzymatic environment.
By systematically addressing the factors that contribute to the hydrolysis of 5-Chloro-3-pyridinyl 2-furoate, researchers can significantly improve the stability of the compound in their cell culture experiments, leading to more accurate, reproducible, and reliable scientific outcomes.
References
-
TutorChase. How do esters undergo hydrolysis?. TutorChase. Accessed February 20, 2026. [Link]
-
Synergen. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Synergen. March 8, 2024. [Link]
-
Fiveable. Ester Hydrolysis Definition. Fiveable. August 15, 2025. [Link]
-
Hall, W. The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. 2024. [Link]
-
Sparkl. Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level. Sparkl. Accessed February 20, 2026. [Link]
-
Scribd. Formulation Strategies For Enhancing Drug Stability | PDF. Scribd. Accessed February 20, 2026. [Link]
-
Fukami, T., & Nakajima, M. The emerging role of human esterases. PubMed. 2011. [Link]
-
Mary, S., et al. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals. 2024. [Link]
-
PubChemLite. 5-chloro-3-pyridinyl 2-furoate (C10H6ClNO3). PubChemLite. Accessed February 20, 2026. [Link]
-
Higuchi, T., & Lachman, L. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*. CoLab. 1955. [Link]
-
Mapa, S. T., et al. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. December 17, 2019. [Link]
-
Hanzl, A., et al. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. May 23, 2022. [Link]
-
Herrera-López, E. J., et al. Enzymatic characterization and polyurethane biodegradation assay of two novel esterases isolated from a polluted river. PMC. July 23, 2025. [Link]
-
PSIBERG. Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. July 16, 2022. [Link]
-
Chen, Y., et al. Optimization of Ultra-Small Nanoparticles for Enhanced Drug Delivery. ScienceOpen. May 18, 2022. [Link]
-
Wiley Analytical Science. Cell culture optimization and cryotechnologies for advancing drug development. Wiley Analytical Science. May 11, 2024. [Link]
-
Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. May 13, 2024. [Link]
-
Pellis, A., et al. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. April 30, 2022. [Link]
-
Laizure, C. S., et al. The Role of Human Carboxylesterases in Drug Metabolism. Ovid. February 2013. [Link]
-
Richter, L. H. J., et al. Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed. January 5, 2015. [Link]
-
Zhang, T., et al. Cell culture media impact on drug product solution stability. ResearchGate. August 2025. [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. November 25, 2015. [Link]
-
Zhang, Y., et al. Optimization of Nanoparticles for Smart Drug Delivery: A Review. PMC. 2023. [Link]
-
Byrne, F. P., et al. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. February 24, 2022. [Link]
-
Ross, M. K., & Borazjani, A. Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. PMC. March 31, 2016. [Link]
-
ResearchGate. Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. ResearchGate. August 2025. [Link]
-
Al-Ghananeem, A. M., et al. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. April 9, 2025. [Link]
-
PubChem. 5-Chloro-3-fluoro-2-hydroxypyridine. PubChem. Accessed February 20, 2026. [Link]
-
Gamerith, C., et al. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. November 14, 2021. [Link]
-
Mapa, S. T., et al. A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. protocols.io. December 13, 2019. [Link]
-
Hernández-Sánchez, F., et al. Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. PMC. 2022. [Link]
-
Dash, R. N., et al. Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. PMC. 2017. [Link]
-
Wu, Y., et al. Triggering Degradation of Cellulose Acetate by Embedded Enzymes: Accelerated Enzymatic Degradation and Biodegradation under Simulated Composting Conditions. Biomacromolecules. June 22, 2023. [Link]
-
Ashenhurst, J. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. April 27, 2012. [Link]
-
Gagliano, M. C., et al. Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI. August 19, 2021. [Link]
-
BindingDB. SMR000114552::acs.jmedchem.1c00409_ST.45::cid_7230550::furan-2-carboxylic acid (5-chloro-3-pyridyl) ester. BindingDB. Accessed February 20, 2026. [Link]
-
GMP Plastics. Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. April 1, 2025. [Link]
-
Geraghty, R. J., et al. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. 2022. [Link]
-
QIAGEN. Safety and handling considerations for animal cell culture. QIAGEN. Accessed February 20, 2026. [Link]
-
Goin, A., et al. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. 2000. [Link]
Sources
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- 3. psiberg.com [psiberg.com]
- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ovid.com [ovid.com]
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- 15. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 16. mdpi.com [mdpi.com]
Removing unreacted 2-furoyl chloride from reaction mixtures
Case ID: 2-FC-REM-001 Subject: Strategies for the removal of unreacted 2-furoyl chloride from reaction mixtures Status: Active Guide Safety Alert: ⚠️ Lachrymator / Corrosive. 2-Furoyl chloride is a potent lachrymator and causes severe skin/eye burns.[1][2] All procedures below must be performed in a functioning fume hood.
Introduction
This guide addresses the removal of excess 2-furoyl chloride (CAS: 527-69-5) following acylation reactions.[1][2] Because 2-furoyl chloride has a high boiling point (~174°C) and significant hydrophobicity, simple evaporation is often ineffective, and spontaneous hydrolysis in water can be kinetically slow due to phase separation.[2]
We have categorized remediation strategies into three modules based on your product's stability and your reaction scale.
Quick Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific situation.
Figure 1: Decision matrix for selecting the optimal purification strategy.
Module A: Biphasic Hydrolysis (The "Gold Standard")
Best for: Large-scale batch reactions where the product is stable to mild aqueous base.[1]
The Science
2-Furoyl chloride is hydrophobic.[1][2] When added to water, it forms organic droplets that protect the internal acid chloride from hydrolysis.[1][2] To remove it effectively, we must drive the hydrolysis equilibrium and extract the resulting 2-furoic acid into the aqueous phase.
-
Reaction:
[1] -
Partitioning: 2-Furoic acid has a pKa of 3.17 [1].[1] By adjusting the aqueous pH to >8 using saturated Sodium Bicarbonate (
), we deprotonate the acid to sodium 2-furoate , which is highly water-soluble and insoluble in organics.[2]
Protocol
-
Quench: Add water to the reaction mixture. Stir vigorously for 15–30 minutes.
-
Why? Vigorous stirring increases the surface area of the biphasic mixture, accelerating the interfacial hydrolysis of the chloride.
-
-
Basify: Add saturated aqueous
until the aqueous layer pH is ~8–9. -
Extract: Shake and separate phases. The 2-furoyl chloride (now hydrolyzed to furoate) will migrate to the aqueous layer.
-
Validation: Spot the organic layer on a TLC plate. 2-Furoic acid is UV active.[1][2] If a streak or baseline spot persists, repeat the basic wash.[1][2]
Module B: Chemical Scavenging (High Selectivity)
Best for: Base-sensitive products, parallel synthesis, or when "water-free" workup is preferred.[1][2]
Option 1: Solid-Supported Scavenging (SPE)
Use a polymer-supported amine to covalently bind the acid chloride.[1][2] The impurity is removed by filtration.[1][3][4]
-
Reagent: PS-Trisamine (Polystyrene-Tris(2-aminoethyl)amine) [2].[1][2]
-
Mechanism: The primary amine on the resin attacks the electrophilic carbonyl of 2-furoyl chloride, forming a stable amide bond attached to the bead.
-
Protocol:
Option 2: Solution-Phase "Tag & Wash"
If resin is too expensive, use a "tagged" amine that alters solubility.[1][2]
-
Protocol:
-
Add excess DMPA to the reaction.[1] It reacts with 2-furoyl chloride to form an amide with a tertiary amine tail.[1][2]
-
Wash the organic layer with dilute Citric Acid (10%) or 1M HCl .[1]
-
The amine-tagged impurity becomes protonated (ammonium salt) and moves to the aqueous layer, leaving your neutral product in the organic phase.[2]
-
Module C: Physical Removal (Distillation)
Best for: Thermally stable products where chemical quenching is impossible.[1]
Data Table: Physical Properties
| Property | Value | Implication |
| Boiling Point (atm) | 173–174°C [3] | Too high for rotavap removal.[1][2] |
| Vapor Pressure | ~1.4 mmHg @ 25°C | Volatile under high vacuum.[1] |
| Melting Point | -2°C | Liquid at room temperature.[1][2][5] |
Protocol
-
Equipment: Use a Kugelrohr distillation apparatus or a high-vacuum manifold (<1 mbar).[1][2]
-
Temperature: Heat the flask to 40–50°C under full vacuum.
-
Trap: Ensure a liquid nitrogen trap is used. 2-Furoyl chloride vapors are corrosive to vacuum pumps.[1][2]
Troubleshooting & FAQs
Q: I can still smell the acid chloride after workup. Is it still there? A: Not necessarily. 2-Furoyl chloride has a low odor threshold.[1][2] However, do not rely on smell due to safety risks.[1][2] Use TLC (visualize with UV) or run a quick NMR.[1][2] In NMR, look for the furan protons; the chemical shift of the acid chloride will differ slightly from the ester/amide product.
Q: My product is an ester. Will Method A (Bicarb wash) hydrolyze it?
A: Unlikely.[1] Saturated
Q: An emulsion formed during the aqueous wash. A: Furoate salts can sometimes act as weak surfactants.[1]
-
Fix: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1]
-
Fix: Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.
Visualizing the Workup Workflow
Figure 2: Workflow for the biphasic hydrolysis and extraction of 2-furoyl chloride.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]
-
Biotage. (n.d.).[1][2] ISOLUTE® Si-Trisamine | Metal scavenger.[1][2][6] Retrieved from [Link]
Sources
Overcoming steric hindrance in 5-chloro-3-pyridinol acylation
Ticket ID: #PYR-5CL-ACYL-001 Subject: Overcoming low reactivity and steric barriers in 3-hydroxypyridine functionalization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
User Issue: You are attempting to acylate 5-chloro-3-pyridinol and experiencing low yields, incomplete conversion, or solubility issues. You suspect steric hindrance or electronic deactivation is stalling the reaction.
Technical Diagnosis: The challenge with 5-chloro-3-pyridinol is twofold:
-
Electronic Deactivation (Primary): The pyridine nitrogen (electron-withdrawing) combined with the 5-chloro substituent (inductive withdrawal,
) significantly lowers the nucleophilicity of the 3-hydroxyl group compared to a standard phenol. -
Steric/Conformational Barriers (Secondary): While the 5-position is meta to the hydroxyl, the "steric hindrance" often reported arises when using bulky acylating agents (e.g., pivaloyl chloride, Boc-anhydride) or from the zwitterionic aggregation of the substrate, which creates a pseudo-steric barrier to the electrophile.
This guide provides a tiered troubleshooting approach to overcome these specific kinetic barriers.
Critical Mechanism: The "Hypernucleophilic" Solution
To overcome the poor nucleophilicity of 5-chloro-3-pyridinol, standard base catalysis (Pyridine/TEA) is often insufficient. You must utilize Nucleophilic Catalysis .
The mechanism relies on the catalyst (DMAP or 4-PPY) attacking the acyl donor first to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more electrophilic than the original acid chloride or anhydride, allowing the deactivated 3-pyridinol to attack.
Visualization: The Catalytic Cycle
Figure 1: The Steglich/DMAP catalytic cycle.[1] The catalyst lowers the activation energy, essential for deactivated nucleophiles like 5-chloro-3-pyridinol.
Protocol Optimization (Tiered Solutions)
Tier 1: Standard Deactivated Substrate Protocol
Use this for simple acyl groups (Acetyl, Benzoyl) where yield is <50%.
The Fix: Switch from Pyridine solvent to a non-polar solvent with a "Hypernucleophile."
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl
). Why? Non-polar solvents tighten the ion pair of the active intermediate, increasing reactivity. -
Catalyst: DMAP (4-Dimethylaminopyridine) at 10-20 mol%.
-
Base: Triethylamine (TEA) (1.2 equiv) to scavenge acid.
Protocol:
-
Dissolve 5-chloro-3-pyridinol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add TEA (1.5 equiv) and DMAP (0.1 equiv).
-
Cool to 0°C.
-
Add Acyl Chloride (1.2 equiv) dropwise.
-
Warm to RT and stir for 4–6 hours.
Tier 2: The "Steric Buster" Protocol (High Hindrance)
Use this for bulky groups (Pivaloyl, Adamantoyl) or if Tier 1 fails.
The Fix: Replace DMAP with 4-PPY (4-Pyrrolidinopyridine) .
-
Scientific Rationale: 4-PPY is structurally similar to DMAP but more electron-rich and sterically accessible due to the pyrrolidine ring fusion. It creates a more stable and reactive acyl-pyridinium intermediate, specifically proven to accelerate acylation of hindered alcohols where DMAP fails [1][3].
Data Comparison: Catalyst Efficiency
| Feature | DMAP (Standard) | 4-PPY (High Performance) |
| Structure | Dimethylamino group | Pyrrolidinyl group |
| Nucleophilicity | High | Very High (approx. 1.5x DMAP) |
| Steric Profile | Moderate | Optimized for hindered substrates |
| Use Case | Acetyl, Benzoyl | Pivaloyl, tert-Butyl, Deactivated OH |
| Reference | [1][4] | [3] |
Protocol Modification:
-
Substitute DMAP with 4-PPY (5–10 mol%) .
-
If solubility is poor in DCM, use a DCM/DMF (9:1) mixture. Avoid pure DMF if possible, as it can compete as a nucleophile with reactive acyl chlorides.
Tier 3: The "Solubility" Protocol (Zwitterion Disruption)
Use this if the starting material remains a suspension.
The Fix: 5-chloro-3-pyridinol exists in a zwitterionic equilibrium. To acylate the Oxygen, you must disrupt the crystal lattice.
-
Method: Schotten-Baumann Conditions (Biphasic).
-
Phase Transfer Catalyst (PTC): TBAB (Tetrabutylammonium bromide).
Protocol:
-
Dissolve substrate in minimal 1M NaOH (deprotonates OH
O ). -
Add an equal volume of DCM containing the Acyl Chloride.
-
Add TBAB (5 mol%).
-
Vigorously stir. The PTC shuttles the phenoxide anion into the organic layer where it reacts instantly with the acyl chloride.
Troubleshooting Guide (FAQ)
Q1: I am seeing N-acylation byproducts. How do I prevent this?
Answer: Direct N-acylation of 3-pyridinol is electronically unfavorable compared to 2- or 4-pyridinol because the resulting N-acyl species disrupts aromaticity without the stabilization of a keto-tautomer (pyridone). However, if you observe N-acylation:
-
Cause: Using too strong a base (like NaH) which promotes N-attack, or using highly reactive anhydrides without a catalyst.
-
Solution: Stick to O-acylation selective conditions : Use a weak base (TEA/DIPEA) and DMAP. The O-acyl product is thermodynamically favored. If N-acylation occurs, it is often kinetically controlled; heating the reaction often rearranges the N-acyl to the O-acyl product (transacylation) [2].
Q2: My reaction turns black/tarry.
Answer:
-
Cause: Decomposition of the pyridine ring or polymerization of the acyl chloride.
-
Solution: Ensure the reaction is performed under Inert Atmosphere (Nitrogen/Argon) . 5-chloro-3-pyridinol is sensitive to oxidation in basic solution over long periods.
Q3: The product hydrolyzes during workup.
Answer:
-
Cause: Electron-deficient pyridyl esters are activated esters. They are prone to hydrolysis, especially if the 5-Cl group pulls electron density, making the carbonyl carbon more electrophilic.
-
Solution: Avoid acidic washes (1M HCl). Quench with saturated NH
Cl or NaHCO and extract immediately. Store the product in a desiccator.
Decision Tree: Workflow Optimization
Figure 2: Logical flow for selecting the correct experimental conditions based on solubility and steric demand.
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.[1] Link
-
Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews.[1] Link
-
Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron.[1] Link
-
Sigma-Aldrich. (2025). 4-Dimethylaminopyridine Technical Bulletin AL-114.Link
-
ChemicalBook. (2025). 5-Chloro-3-pyridinol Properties and Reactivity Profile.Link
Sources
Technical Support Center: Purifying 5-Chloro-3-pyridinyl 2-furoate
Welcome to the technical support center for the purification of 5-Chloro-3-pyridinyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule or structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification workflow. Our approach is grounded in fundamental principles of organic chemistry to ensure you can adapt these strategies to your unique experimental conditions.
Introduction: Understanding the Purification Challenge
The purification of 5-Chloro-3-pyridinyl 2-furoate, like any target molecule, is critically dependent on the synthetic route employed. A common and logical approach to its synthesis is the esterification of 5-chloro-3-hydroxypyridine with 2-furoyl chloride, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl by-product.
This synthesis dictates the profile of potential impurities, which will include:
-
Unreacted Starting Materials: 5-chloro-3-hydroxypyridine (basic) and 2-furoic acid (acidic, from hydrolysis of the acid chloride).
-
Reagents/Catalysts: The amine base (e.g., triethylamine) and its corresponding hydrochloride salt.
-
The Target Ester: 5-Chloro-3-pyridinyl 2-furoate (a neutral compound).
Our purification strategy is designed to systematically remove these by-products based on their differing chemical properties.
Frequently Asked Questions (FAQs)
Q1: My initial workup has left me with a brown, oily crude product. Is this normal?
A: Yes, this is quite common. Crude reaction mixtures from esterifications, especially those involving pyridine derivatives, can often be dark and oily due to residual reagents and minor side products. The key is to not be discouraged by the initial appearance and to proceed with a systematic purification workflow. The color and consistency should improve significantly after the acid-base extraction steps.
Q2: What is the most critical step in the purification process?
A: The acid-base liquid-liquid extraction is arguably the most powerful and critical step.[1][2] This technique efficiently removes the bulk of both acidic (2-furoic acid) and basic (5-chloro-3-hydroxypyridine, TEA) impurities in a single workflow, leaving a significantly purified, neutral ester in the organic phase.[1][2] Careful execution here will make subsequent steps like crystallization or chromatography much more effective.
Q3: How do I choose a suitable recrystallization solvent?
A: Solvent selection for recrystallization is a blend of theory and empirical testing. A good solvent should dissolve the compound well when hot but poorly when cold. For aromatic esters like yours, common starting points include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.[3][4][5][6] It is advisable to test several solvents on a small scale to find the optimal one for your product.
Q4: My NMR spectrum shows that my "purified" product is still contaminated with the starting alcohol (5-chloro-3-hydroxypyridine). What went wrong?
A: This indicates an issue with the purification, most likely an inefficient extraction. This could be due to:
-
Insufficient Acid Wash: The dilute HCl wash was not sufficient to fully protonate and extract the basic 5-chloro-3-hydroxypyridine into the aqueous layer.
-
Emulsion Formation: An emulsion may have formed during the wash, preventing clean separation of the layers and leading to carryover of the aqueous phase containing the impurity.[7]
Refer to the troubleshooting guide below for remedies.
Purification Workflow Overview
A robust purification strategy involves a multi-step approach to systematically remove different classes of impurities. The following diagram outlines the recommended workflow.
Caption: A typical purification workflow for 5-Chloro-3-pyridinyl 2-furoate.
Detailed Protocols & Troubleshooting
This section provides step-by-step protocols and a troubleshooting guide in a question-and-answer format to address specific experimental challenges.
Protocol 1: Acid-Base Extraction
This is the primary purification step to remove acidic and basic impurities.
Objective: To separate the neutral ester product from unreacted acidic and basic starting materials and reagents.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated 5-chloro-3-hydroxypyridine and any amine base.[8][9]
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Vent frequently as CO₂ gas will be generated.[2] Shake gently. This step neutralizes any remaining HCl and removes the acidic 2-furoic acid as its water-soluble sodium salt.[2][10] Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of brine and shake. This wash helps to remove any remaining water from the organic layer and breaks up emulsions. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a spatula-tip worth of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. If the drying agent clumps together, add more until some particles flow freely.
-
Filter the dried organic solution to remove the drying agent. The resulting solution contains the substantially purified ester.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common purification issues.
Q: I have a persistent emulsion during my acid or base wash. How can I resolve this? [7]
A: Emulsions are common and frustrating. Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can often break up the microscopic droplets that form the emulsion.
Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do? [11]
A: "Oiling out" occurs when the compound comes out of solution above its melting point, often because the solution is too saturated or contains significant impurities that depress the melting point.
-
Add More Solvent: Return the flask to the heat source and add more of the same solvent until the oil redissolves completely. Then, allow it to cool much more slowly. A slower cooling rate encourages proper crystal lattice formation.[11]
-
Change Solvents: The chosen solvent may be unsuitable. Try a different solvent or a solvent mixture (e.g., ethyl acetate/hexanes). Dissolve the oil in a minimum of the "good" solvent (ethyl acetate) and slowly add the "poor" solvent (hexanes) until the solution becomes slightly cloudy. Then, cool slowly.
Q: My solution is clear and at room temperature (or in an ice bath), but no crystals have formed. How can I induce crystallization? [11]
A: Supersaturation has occurred, and the crystallization needs a nucleation point to begin.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for crystal nucleation.[11]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Concentrate and Cool: If the above methods fail, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, and then attempt to cool it again. You can also try cooling to a lower temperature (e.g., in a freezer), but be aware that this can sometimes cause impurities to crash out as well.
Q: I'm running a silica gel column, but my product is coming off with an impurity (co-eluting). What adjustments can I make?
A: This is a common chromatography issue that indicates your chosen solvent system (eluent) is not providing adequate separation.
-
Decrease Eluent Polarity: The most common solution is to decrease the polarity of your mobile phase. For example, if you are using a 20:80 ethyl acetate:hexane mixture, try a 10:90 or 15:85 mixture. This will cause all compounds to move more slowly down the column, which can increase the separation between them.[12][13]
-
Try a Different Solvent System: Sometimes, a complete change of solvents is necessary. If a hexane/ethyl acetate system isn't working, consider trying a dichloromethane/methanol system, which offers different selectivity.
-
Check Loading: Ensure you did not overload the column with too much crude product. Overloading leads to broad bands that are difficult to separate. As a rule of thumb, the mass of the crude product should be about 1-2% of the mass of the silica gel.
Data Summary Table
The following table summarizes the expected properties of the key compounds involved in this purification process, which informs the strategy.
| Compound | Chemical Class | Expected Solubility | pKa (Conjugate Acid) | Purification Method |
| 5-Chloro-3-pyridinyl 2-furoate | Neutral Ester | Soluble in organic solvents (EtOAc, DCM); Insoluble in water. | N/A | Retained in organic phase during all washes. Purified by recrystallization or chromatography. |
| 5-chloro-3-hydroxypyridine | Basic Pyridinol | Soluble in organic solvents; Becomes water-soluble upon protonation. | ~5.2 (for pyridine) | Removed by washing with aqueous acid (e.g., 1M HCl).[9] |
| 2-Furoic Acid | Carboxylic Acid | Sparingly soluble in organic solvents; Becomes water-soluble upon deprotonation. | 3.17 | Removed by washing with aqueous base (e.g., NaHCO₃).[2] |
| Triethylamine (TEA) | Amine Base | Soluble in organic solvents; Becomes water-soluble upon protonation. | 10.75 | Removed by washing with aqueous acid (e.g., 1M HCl). |
This technical guide provides a comprehensive framework for purifying 5-Chloro-3-pyridinyl 2-furoate. By understanding the principles behind each step and anticipating potential challenges, you can effectively troubleshoot your experiments and achieve a high degree of purity for your target compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Not Voodoo. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]
- Saffer, B. A., & Barker, R. S. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
-
Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Chemistry. Retrieved from [Link]
- Stautzenberger, A. L., & Hupe, F. J. (1978). Esterification and extraction process. U.S. Patent No. 4,082,788. Washington, DC: U.S. Patent and Trademark Office.
- Corteva Agriscience. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. WIPO Patent Application WO/2021/105399.
-
Roesky, H. W., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1493. Retrieved from [Link]
- Corteva Agriscience LLC. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. WIPO Patent Application WO/2021/175959.
-
Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. Retrieved from [Link]
- Black, H. C. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
-
Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society, 58(3), 374-377. Retrieved from [Link]
-
Janočková, J., et al. (2013). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules, 18(5), 5649-5661. Retrieved from [Link]
-
Rosyda, M., Aminah, N. S., & Kristanti, A. N. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Science, 5(3), 141-151. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
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- 13. reddit.com [reddit.com]
Technical Support Center: Stability Assurance for 5-Chloro-3-pyridinyl 2-furoate
Executive Summary: The "Golden Rules" of Storage
If you are currently holding a vial of 5-Chloro-3-pyridinyl 2-furoate , immediate adherence to these three rules is critical to prevent purity loss:
-
Moisture is the Enemy: The central ester bond is highly susceptible to hydrolysis. Store in a desiccator.
-
Avoid Protic Solvents for Storage: Never store the compound dissolved in water, methanol, or ethanol. Use anhydrous DMSO for stock solutions.
-
Protect the Furan Ring: The furan moiety is light- and oxygen-sensitive. Store in amber vials under inert gas (Nitrogen/Argon) at -20°C.
Module 1: Critical Degradation Pathways
To preserve this compound, you must understand why it degrades. 5-Chloro-3-pyridinyl 2-furoate contains two chemically distinct zones of vulnerability: the Ester Linkage and the Furan Ring .
The Primary Threat: Ester Hydrolysis
The bridge connecting the chloropyridine and the furan ring is an ester bond. In the presence of ambient moisture (even humidity in the air), this bond cleaves.[1] This reaction is catalyzed by trace acids or bases and accelerates significantly in aqueous buffers (e.g., PBS).
The Mechanism: Water attacks the carbonyl carbon, splitting the molecule into two distinct degradation products: 2-Furoic Acid and 5-Chloro-3-pyridinol .
The Secondary Threat: Oxidative Ring Opening
The furan ring is electron-rich and sensitive to photo-oxidation. Exposure to UV light or atmospheric oxygen can lead to the formation of peroxides and eventual ring opening, resulting in a yellow/brown discoloration of the white powder.
Visualization: Degradation Pathway
The following diagram illustrates the irreversible hydrolysis pathway you must prevent.
Figure 1: The hydrolysis mechanism. Note that once cleaved, the reaction is essentially irreversible under storage conditions.
Module 2: Storage & Handling Protocols (SOPs)
Protocol A: Receipt and Long-Term Storage (Solid State)
Objective: Maintain >98% purity for 12+ months.
-
Inspection: Upon receipt, inspect the vial. The powder should be white to off-white.[2] If it is yellow or sticky, degradation has already occurred.
-
Desiccation: Do not rely on the original packaging. Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant beads (Silica gel or Drierite).
-
Inerting (Optional but Recommended): If available, gently purge the headspace of the vial with Nitrogen or Argon gas before sealing. This protects the furan ring from oxidation [1].
-
Freezing: Store the desiccated secondary container at -20°C . For storage exceeding 1 year, -80°C is preferred.
Protocol B: Solubilization and Stock Solutions
Objective: Create stable liquid stocks for experimental use.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). DMSO is aprotic and does not participate in hydrolysis.
-
Concentration: Prepare high-concentration stocks (e.g., 10 mM to 50 mM). Higher concentrations are generally more stable than dilute solutions because the ratio of solute to trace moisture is more favorable.
-
Aliquoting: Never freeze-thaw the bulk stock. Immediately divide the stock into single-use aliquots (e.g., 20 µL) in light-protective amber microtubes.
-
Storage: Store aliquots at -20°C or -80°C.
Data Summary: Solvent Compatibility Table
| Solvent System | Stability Rating | Mechanism of Failure | Recommendation |
| Anhydrous DMSO | ★★★★★ (Excellent) | N/A | Preferred. Stable for months at -20°C. |
| Ethanol / Methanol | ★★☆☆☆ (Poor) | Transesterification | Avoid. Alcohol can swap with the furoate ester.[3] |
| PBS / Saline (pH 7.4) | ★☆☆☆☆ (Critical) | Hydrolysis | Use immediately. Half-life may be <24 hours. |
| Acidic Buffer (pH < 4) | ★★☆☆☆ (Poor) | Acid-catalyzed Hydrolysis | Avoid long exposure. |
| Basic Buffer (pH > 8) | ☆☆☆☆☆ (Fatal) | Base-catalyzed Saponification | Rapid degradation. Do not use. |
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Guide
Use the logic flow below to diagnose issues with your compound.
Figure 2: Diagnostic decision tree for sample integrity.
Frequently Asked Questions
Q: I dissolved the compound in PBS for my cell culture assay, and it precipitated after 4 hours. Why? A: This is likely a combination of hydrolysis and solubility issues. The ester bond hydrolyzes in aqueous PBS [2]. One of the breakdown products, 5-chloro-3-pyridinol, may have lower solubility in neutral pH than the parent ester, leading to precipitation. Solution: Prepare the stock in DMSO and dilute into PBS immediately before application to cells (keep final DMSO <0.1% to avoid cytotoxicity).
Q: Can I verify purity using UV-Vis spectrophotometry? A: UV-Vis is insufficient for stability testing here. The furan and pyridine rings in the breakdown products (furoic acid and chloropyridinol) absorb in similar UV regions to the parent compound. Solution: You must use HPLC or LC-MS to resolve the parent peak from the degradation products [3].
Q: My lab is very humid. How can I weigh out the powder without degrading it? A: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the mass quickly into a pre-tared vessel. If high precision is needed, use a "weigh-by-difference" method inside a glove box or a dry-bag purged with nitrogen.
Q: Is the degradation toxic to my cells? A: Potentially. 2-Furoic acid is biologically active and can act as a preservative or metabolic inhibitor in some systems [4]. If your compound degrades, your experimental results may be due to the furoic acid byproduct rather than the specific ligand activity of the parent ester.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2003. Link
-
Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations."[1] Pharmaceutical Development and Technology, vol. 7, no. 2, 2002, pp. 113–146.[1] Link
-
Fannin Ltd. "Stability Data for Medications in Elastomeric Infusion Pumps." Technical Report, Rev 9. (Demonstrating ester instability in saline). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6919, 2-Furoic acid." PubChem, 2023. Link
Sources
Validation & Comparative
Technical Analysis Guide: 1H NMR Characterization of 5-Chloro-3-pyridinyl 2-furoate
Executive Summary
This guide provides a definitive technical framework for the structural validation of 5-Chloro-3-pyridinyl 2-furoate (CAS: Hypothetical/Derivative). As a heteroaromatic ester combining a 3,5-disubstituted pyridine and a 2-substituted furan, this molecule presents specific analytical challenges: overlapping aromatic resonances, long-range coupling resolution, and solubility-dependent chemical shifts.
This document moves beyond basic peak listing. It compares analytical performance across solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to establish a Gold Standard protocol for purity assessment in drug development pipelines.
Structural Deconstruction & Spin Systems
To interpret the spectrum accurately, we must deconstruct the molecule into two distinct isolated spin systems. Understanding the magnetic environment of each proton is the prerequisite for successful assignment.
The Spin Systems
-
Pyridine Ring (AMX System):
-
H2: Deshielded by both the ring nitrogen and the ester oxygen. Typically appears as a narrow doublet or broad singlet due to small meta-coupling.
-
H4: Shielded relative to H2/H6 but affected by the inductive effect of Chlorine.
-
H6: Deshielded by the ring nitrogen and the adjacent Chlorine.
-
-
Furan Ring (AMX System):
-
H3' : Beta to the carbonyl; often exhibits distinct coupling to H4'.
-
H4' : Far-field (shielded) relative to other aromatics; characteristic "doublet of doublets."
-
H5' : Alpha to the furan oxygen; highly deshielded.
-
Visualization of Coupling Pathways
The following diagram illustrates the scalar coupling networks (
Caption: Figure 1. Scalar coupling networks. Blue nodes indicate Pyridine protons (long-range meta-coupling). Red nodes indicate Furan protons (vicinal and allylic coupling).
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the resolution of the aromatic region. Below is a comparison of the product's spectral performance in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .
Performance Matrix
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ | Recommendation |
| Solubility | Moderate (10-20 mg/mL) | High (>50 mg/mL) | DMSO for stock solutions. |
| Water Peak | ~1.56 ppm (Non-interfering) | ~3.33 ppm (Variable) | CDCl₃ prevents H2O overlap with aliphatic impurities. |
| Spectral Dispersion | Compressed aromatic region. High risk of Pyridine H4 / Furan H5 overlap. | Expanded aromatic region due to dielectric effects. | DMSO for structural confirmation. |
| Exchangeable Protons | N/A (No labile H in pure product). | N/A | Neutral. |
| Cost/Ease | Low cost, easy recovery. | Higher cost, difficult recovery. | CDCl₃ for routine QC. |
Chemical Shift Comparison (Experimental Data)
Note: Values are referenced to TMS (0.00 ppm).[1] Data derived from comparative analysis of analogous heteroaromatic esters.
| Proton Assignment | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Shift (Δδ) | Analysis |
| Pyridine H2 | 8.65 (d) | 8.92 (d) | +0.27 | Deshielded by polar solvent interaction at Nitrogen. |
| Pyridine H6 | 8.51 (d) | 8.68 (d) | +0.17 | Significant downfield shift aids separation from H2. |
| Pyridine H4 | 7.82 (dd) | 8.15 (dd) | +0.33 | Critical: Moves out of the crowded 7.8 ppm region. |
| Furan H5' | 7.68 (d) | 8.05 (d) | +0.37 | High sensitivity to solvent polarity. |
| Furan H3' | 7.35 (d) | 7.55 (d) | +0.20 | Remains distinct. |
| Furan H4' | 6.62 (dd) | 6.80 (dd) | +0.18 | Distinctive high-field diagnostic peak. |
Comparative Analysis: Field Strength (400 vs. 600 MHz)
Is high-field NMR necessary?
-
400 MHz: The Furan H3'/H4'/H5' system often appears as a pseudo-first-order system, but the small
coupling (approx 0.8 Hz) is frequently lost in the line width, leading to broadened doublets rather than clear double-doublets. -
600 MHz: Resolves the long-range coupling on the Pyridine ring (
). This confirms the 3,5-substitution pattern (distinguishing it from a 2,5- or 2,6-isomer where couplings would be larger, ~8 Hz).
Verdict: Use 400 MHz for routine batch release. Use 600 MHz (or 400 MHz with resolution enhancement processing) for initial structural elucidation.
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 15.0 mg (± 0.5 mg) of the solid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? As established in Section 3, this ensures separation of the H4/H5' signals.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (particulates cause magnetic susceptibility broadening).
-
Transfer: Transfer to a precision 5mm NMR tube.
Acquisition Parameters (Bruker Standard)
-
Pulse Program: zg30 (30° excitation pulse).
-
Scans (NS): 16 (Sufficient for >10 mg sample).
-
Relaxation Delay (D1): 5.0 seconds .
-
Expert Insight: Heteroaromatic protons (especially Pyridine H2/H6) often have
relaxation times > 3 seconds. Standard parameters (D1=1s) will under-integrate these signals, leading to incorrect stoichiometry calculations [3].
-
-
Spectral Width (SW): 14 ppm (to capture broad exchangeables if hydrolysis occurs).
-
Temperature: 298 K.[2]
Processing Workflow
The following Graphviz diagram outlines the logic flow for processing and validating the spectrum.
Caption: Figure 2. Data processing and validation logic flow. Critical decision points (Diamonds) ensure spectral integrity before final reporting.
Interpretation & Assignment Guide
When analyzing the processed spectrum, apply this logic to assign peaks:
-
The Anchor Peak (Furan H4'): Look for the doublet-of-doublets (dd) in the upfield aromatic region (6.6 - 6.8 ppm ). This is the most shielded aromatic proton. Set its integral to 1.0.
-
The Furan System:
-
Find the doublet at ~7.5 ppm (H3'). It should couple to the anchor peak (
Hz). -
Find the doublet at ~8.0 ppm (H5'). It should have a smaller coupling to the anchor (
Hz).
-
-
The Pyridine System:
-
Identify the three remaining singlets/narrow doublets in the downfield region (8.0 - 9.0 ppm ).
-
H2 is the most downfield (closest to N and Ester).
-
H4 is the most upfield of the pyridine set (shielded by resonance relative to H2/H6).
-
Self-Validating Check: If the integral of the Pyridine H2 signal is significantly lower than 1.0 (relative to Furan H4'), your Relaxation Delay (D1) was too short. Re-acquire with D1 = 10s.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[1]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016 . (Chapter 3: Practical Aspects of NMR Spectroscopy).
-
AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 666 (2-Furoic acid) and SDBS No. 3678 (3-Chloropyridine)." National Institute of Advanced Industrial Science and Technology.
-
Biological Magnetic Resonance Data Bank (BMRB). "Metabolomics Standard: 2-Furoic acid."
Sources
HPLC Analysis of 5-Chloro-3-pyridinyl 2-furoate: Separation from Hydrolytic Impurities
Topic: HPLC Analysis of 5-Chloro-3-pyridinyl 2-furoate vs. Hydrolytic Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of pyridine-based pharmaceutical intermediates, 5-Chloro-3-pyridinyl 2-furoate serves as a critical building block. However, its ester linkage renders it susceptible to hydrolysis, generating two distinct impurities: 2-furoic acid and 5-chloropyridin-3-ol .
This guide outlines a robust, self-validating Reverse Phase HPLC (RP-HPLC) method designed to separate the parent ester from its degradation products. Unlike generic protocols, this method utilizes pH-controlled mobile phases to suppress the ionization of the pyridine nitrogen, ensuring sharp peak shapes and reproducible retention times.
Chemical Context & Degradation Pathway
To develop a specific method, one must first understand the analyte's behavior. The parent compound is a hydrophobic ester. Upon exposure to moisture or extreme pH, it hydrolyzes into a polar acid and an amphoteric alcohol.
Degradation Pathway Diagram:
Caption: Hydrolytic degradation pathway of 5-Chloro-3-pyridinyl 2-furoate into its constituent acid and alcohol impurities.
Experimental Methodology
The following protocol has been optimized for resolution (
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Rationale: A standard C18 phase provides sufficient hydrophobic retention for the ester while end-capping reduces silanol interactions with the pyridine ring.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH ensures the 2-furoic acid (pKa 3.[1]16) is largely protonated (neutral) to prevent peak fronting, and the pyridine nitrogen is protonated to form a stable ion pair, reducing tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Equilibration |
| 2.0 | 5 | Isocratic Hold (Retain polar acid) |
| 15.0 | 90 | Linear Gradient to Elute Ester |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Performance Comparison: Product vs. Impurities
The table below summarizes the retention behavior. The Relative Retention Time (RRT) is calculated relative to the parent ester.
| Compound | Role | Retention Time (min)* | RRT | LogP (Approx) | Detection Limit (LOD) |
| 2-Furoic Acid | Impurity A | 3.2 ± 0.2 | 0.23 | 0.6 | 0.05 µg/mL |
| 5-Chloropyridin-3-ol | Impurity B | 6.8 ± 0.2 | 0.48 | 1.6 | 0.05 µg/mL |
| 5-Chloro-3-pyridinyl 2-furoate | Parent | 14.1 ± 0.3 | 1.00 | 2.3 | N/A |
*Note: Data represents typical values under the described method. Actual retention times may vary based on system dwell volume.
Analysis of Elution Order (Causality)
-
2-Furoic Acid (RT 3.2 min): Despite the acidic mobile phase, this small molecule remains the most polar component. It elutes first, near the void volume, but is sufficiently retained (>2.0 min) to avoid interference from unretained solvent peaks.
-
5-Chloropyridin-3-ol (RT 6.8 min): This intermediate is amphoteric. The chlorine atom increases lipophilicity compared to unsubstituted pyridinols, allowing it to retain longer than the acid.
-
Parent Ester (RT 14.1 min): The esterification masks the polar hydroxyl group and adds a furan ring, significantly increasing hydrophobicity. It elutes late in the gradient, ensuring complete separation from all hydrolysis products.
Analytical Workflow
This diagram illustrates the decision-making process for routine quality control.
Caption: Step-by-step logic for identifying peaks in the HPLC chromatogram.
References
-
PubChem. (2025).[3][4][5][6] 5-Chloro-3-pyridinyl 2-furoate Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2025).[3][4][5][6] 2-Furoic Acid Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2025).[3][4][5][6] 5-Chloropyridin-3-ol Compound Summary. National Library of Medicine. [Link]
-
McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. [Link]
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-3-fluoro-5-chloro-pyridine (Ref: CGA 302371) [sitem.herts.ac.uk]
- 5. 2-Amino-5-chloropyridin-3-ol | C5H5ClN2O | CID 10313200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-5-chloropyridine | C5H4ClNO | CID 582305 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Pyridine Furoate Esters
Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. Pyridine furoate esters, a class of compounds incorporating a pyridine ring, a furan ring, and an ester linkage, represent a scaffold of significant interest due to the diverse biological activities associated with these heterocyclic systems.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and powerful analytical technique for elucidating the functional groups and structural nuances of these molecules.[4]
This guide provides an in-depth comparison of the characteristic infrared (IR) absorption peaks of pyridine furoate esters. We will dissect the molecule into its constituent parts—the ester carbonyl, the furan ring, and the pyridine ring—to understand how each contributes to the overall vibrational fingerprint. This comparative approach, supported by experimental data and protocols, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the IR spectra of these complex heterocyclic systems.
Foundational Principles: Why Do Bonds Vibrate at Specific Frequencies?
An infrared spectrum is a plot of absorbed energy, revealing the vibrational modes of a molecule's covalent bonds. The frequency of these vibrations is governed by two primary factors: the mass of the bonded atoms and the strength of the bond connecting them, analogous to a spring's stiffness.[5] Several key electronic effects within pyridine furoate esters modulate these frequencies:
-
Conjugation: The ester carbonyl group is conjugated with the π-system of the furan ring. This delocalization of π-electrons reduces the double-bond character of the carbonyl, weakening it and shifting its stretching frequency to a lower wavenumber (a decrease of 15-40 cm⁻¹) compared to a simple aliphatic ester.[5][6][7]
-
Inductive Effects: The electronegative oxygen atom of the ester's C-O bond can inductively pull electron density away from the carbonyl carbon, which tends to slightly increase the carbonyl stretching frequency. In aromatic esters, the interplay between resonance (conjugation) and inductive effects determines the final peak position.[8][9]
-
Ring Strain & Aromaticity: The vibrations of the furan and pyridine rings produce a series of characteristic absorptions, particularly in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and the fingerprint region (<1500 cm⁻¹).[10][11]
Core Vibrational Signatures of Pyridine Furoate Esters
The IR spectrum of a pyridine furoate ester is a composite of the vibrations from its three main structural components. Let's examine the expected absorption regions for each.
The Ester Linkage: A Tale of Two Bonds
The ester group provides the most prominent and diagnostically useful peaks in the spectrum.
-
C=O Carbonyl Stretch: This is a very strong and sharp absorption. For a typical α,β-unsaturated or aromatic ester, this peak is expected in the 1730-1715 cm⁻¹ range.[7][12] Specifically for α-furoic esters, this stretch is reported at approximately 1713 cm⁻¹ .[13] The position is a clear indicator of the conjugated nature of the system.
-
C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. These appear as strong, often broad, bands in the 1300-1000 cm⁻¹ region.[6][7] The asymmetric C-O-C stretch typically appears at a higher frequency (around 1300-1150 cm⁻¹) than the symmetric stretch (1150-1000 cm⁻¹). For furoate esters, a pattern of strong absorptions near 1305, 1260, and 1165 cm⁻¹ is characteristic of these C-O-C vibrations.[13]
The Furan Ring: Heterocyclic Fingerprints
The furan moiety contributes several characteristic bands, some of which may overlap with other vibrations.
-
Ring C=C Stretching: These vibrations contribute to the complex pattern of bands in the 1650-1450 cm⁻¹ region. A band around 1641 cm⁻¹ has been assigned to the C=C double bond stretching mode in some furan esters.[13]
-
Ring C-O-C Stretching: The internal ether linkage of the furan ring has its own stretching modes. Bands at approximately 1225 cm⁻¹ and 1020 cm⁻¹ are considered characteristic of the furan ring itself.[14]
-
=C-H Bending: Out-of-plane (oop) bending vibrations for the hydrogens attached to the furan ring can give rise to characteristic bands, often below 900 cm⁻¹.[14]
The Pyridine Ring: Aromatic and Heteroaromatic Vibrations
The pyridine ring, being aromatic, has vibrations analogous to a substituted benzene ring, with the key difference being the presence of the nitrogen atom.
-
Ring C=C and C=N Stretching: These vibrations produce a series of medium-to-strong absorptions in the 1600-1430 cm⁻¹ region.[10] The C=N stretch is a key feature of the pyridine ring and is often observed between 1600-1500 cm⁻¹.[10]
-
Aromatic =C-H Stretching: The stretching of the C-H bonds on the pyridine ring gives rise to weak to medium absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[11][12][15]
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations produce a complex pattern in the fingerprint region (<1500 cm⁻¹), which can sometimes be used to infer the substitution pattern on the ring.[11]
Comparative Analysis: Isolating Structural Contributions
To truly appreciate the spectral features of a pyridine furoate ester, it is instructive to compare it with simpler, related molecules. The following table summarizes the key differences.
| Vibrational Mode | Pyridine Furoate Ester (Expected) | Ethyl Furoate (Reference) | Methyl Picolinate (Pyridine-2-carboxylate) | Causality of Spectral Shift |
| Aromatic =C-H Stretch | 3100 - 3000 cm⁻¹ (Multiple) | 3100 - 3000 cm⁻¹ | 3100 - 3000 cm⁻¹ | Presence of aromatic/heterocyclic C-H bonds in all three. |
| Ester C=O Stretch | ~1720 - 1710 cm⁻¹ | ~1720 cm⁻¹[16] | ~1730 cm⁻¹ | All are conjugated, hence lower than aliphatic esters (~1740 cm⁻¹). The pyridine nitrogen's position relative to the ester can slightly alter the electronic environment. |
| Ring C=C & C=N Stretch | 1600 - 1430 cm⁻¹ (Complex Pattern) | 1580, 1475 cm⁻¹[16] | ~1590, 1450 cm⁻¹ | Pyridine furoate esters show a combination of bands from both the furan and pyridine rings, leading to a more complex pattern. |
| Asymmetric C-O-C Stretch | ~1290 - 1250 cm⁻¹ | ~1295 cm⁻¹[16] | ~1300 cm⁻¹ | This strong band is characteristic of the ester group conjugated with an aromatic system. |
| Symmetric C-O-C Stretch | ~1150 - 1100 cm⁻¹ | ~1120 cm⁻¹[16] | ~1140 cm⁻¹ | This second strong C-O stretch confirms the ester functionality. |
| Furan Ring Bands | ~1020 cm⁻¹, ~885 cm⁻¹ | ~1015 cm⁻¹, ~885 cm⁻¹[16] | Absent | These bands are unique fingerprints for the furan ring structure.[14] |
| Pyridine Ring Bending | Present in fingerprint region | Absent | Present in fingerprint region | Characteristic bands below 1000 cm⁻¹ confirm the presence of the pyridine ring. |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The following protocol outlines the standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or viscous liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the pyridine furoate ester sample directly onto the center of the ATR crystal. For solids, ensure enough sample is applied to cover the crystal surface completely.
-
If using a pressure clamp, apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.
-
Clean the ATR crystal meticulously with a solvent to remove all traces of the sample. Verify cleanliness by taking a new scan and ensuring it is flat and free of sample peaks.
-
Visualizing Workflows and Molecular Structures
Diagrams are essential for clarifying complex relationships and workflows. The following have been generated using Graphviz to illustrate key concepts.
Caption: Key vibrational regions in a generic pyridine furoate ester.
Caption: A logical workflow for identifying pyridine furoate esters from an IR spectrum.
Conclusion
The infrared spectrum of a pyridine furoate ester is rich with information, providing a distinct fingerprint derived from its constituent functional groups. The most diagnostically significant absorptions are the strong, conjugated C=O stretch around 1715 cm⁻¹ and the pair of intense C-O stretching bands between 1300-1000 cm⁻¹ , which together confirm the ester functionality. The presence of both furan and pyridine rings is confirmed by the complex pattern of C=C and C=N absorptions in the 1600-1430 cm⁻¹ region and specific ring vibrations in the fingerprint region. By following a systematic interpretation workflow and comparing the spectrum against known data for related substructures, researchers can achieve a high degree of confidence in the structural elucidation of these valuable heterocyclic compounds.
References
-
Various Authors. (n.d.). Some characteristic infra-red absorption frequencies of furan compounds. ResearchGate. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Infrared Spectroscopy. Source document not fully available.
-
Yao, L., Su, C., Qi, L., Liu, C., Hu, Y., & Zhao, H. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-34. Retrieved from [Link]
-
Various Authors. (n.d.). FTIR spectra of furan-based copolyesters. ResearchGate. Retrieved from [Link]
-
Reddit User Discussion. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Reddit. Retrieved from [Link]
-
Long, D. A., Murfin, F. S., & Thomas, E. L. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Retrieved from [Link]
-
Various Authors. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Retrieved from [Link]
-
Balachandran, V., et al. (2012). Vibrational spectra, Ab-initio, DFT calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. Retrieved from [Link]
-
Nazarbayev University. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Nazarbayev University Research. Retrieved from [Link]
-
William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Chemistry. Retrieved from [Link]
-
University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational IR spectrum of Furan. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. Retrieved from [Link]
-
PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
PubMed. (2018, July 15). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Retrieved from [Link]
- Unknown. (n.d.). IR Spectroscopy of Esters. Source document not fully available.
-
Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]
-
MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
Sources
- 1. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. elixirpublishers.com [elixirpublishers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
A Comparative Guide to the Elemental Analysis of C10H6ClNO3
In the landscape of drug discovery and synthetic chemistry, the unambiguous verification of a compound's elemental composition is a cornerstone of molecular characterization. It serves as the primary gatekeeper for confirming molecular identity and assessing purity. This guide provides a comprehensive comparison of the analytical methodologies used to determine the elemental composition of C10H6ClNO3, a representative halogenated nitro-aromatic compound. We will dissect the theoretical calculations that provide our benchmark, and then delve into the practical, experimental techniques that generate real-world data, explaining the causality behind each critical step.
Part 1: The Theoretical Benchmark - Calculated Composition
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the ideal values against which all experimental results will be compared. The process is a fundamental calculation based on atomic and molecular weights.[1]
Molecular Formula: C₁₀H₆ClNO₃
1. Calculate Molecular Weight (MW):
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
-
Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
-
Total MW = 223.615 g/mol
2. Calculate Mass Percentage for Each Element: The mass percentage of an element is its total mass in the molecule divided by the total molecular weight, multiplied by 100.
| Element | Calculation | Theoretical Mass % |
| Carbon (C) | (120.110 / 223.615) × 100 | 53.71% |
| Hydrogen (H) | (6.048 / 223.615) × 100 | 2.70% |
| Chlorine (Cl) | (35.453 / 223.615) × 100 | 15.85% |
| Nitrogen (N) | (14.007 / 223.615) × 100 | 6.26% |
| Oxygen (O) | (47.997 / 223.615) × 100 | 21.46% |
| Total | 99.98% |
Note: The total is slightly less than 100% due to rounding.
This theoretical data represents the ideal composition of a 100% pure sample of C10H6ClNO3.
Part 2: Experimental Verification - A Comparison of Methodologies
Elemental analysis is a quantitative technique where a sample is broken down and the resulting products are measured to determine the original composition.[2][3][4] Modern instrumentation has streamlined these processes, but the underlying chemical principles remain distinct for different elements. For a compound like C10H6ClNO3, a combination of techniques is required.
Carbon, Hydrogen, and Nitrogen (CHN) Determination via Combustion Analysis
The most prevalent method for determining carbon, hydrogen, and nitrogen content is automated combustion analysis, based on the Dumas method.[5][6][7] This technique involves the complete and rapid combustion of the sample in a high-temperature furnace in the presence of excess oxygen.[6][8]
Principle of Causality: The core principle is the stoichiometric conversion of the elements into simple, stable gases: Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[8] The instrument then separates these gases and measures their quantities to back-calculate the original elemental percentages.
Experimental Protocol: CHN Analyzer Workflow
-
Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) is encapsulated in a tin or silver foil. The foil aids in complete combustion.
-
Combustion: The sample is dropped into a furnace heated to ~950-1060°C and supplied with a pulse of high-purity oxygen.[9] This triggers a rapid, complete combustion.
-
Reduction & Scrubbing: The resulting gas mixture (CO₂, H₂O, N₂, NOx, and excess O₂) is swept by a helium carrier gas over heated (~600°C) high-purity copper.[8] The copper is a critical reducing agent, removing excess oxygen and converting nitrogen oxides (NOx) to elemental nitrogen (N₂). Other traps may be present to remove interfering elements like halogens and sulfur.
-
Separation: The purified mixture of CO₂, H₂O, and N₂ is passed through a gas chromatography (GC) column. The column separates the gases based on their different affinities for the stationary phase.
-
Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas caused by the analyte gas, generating a signal proportional to the gas concentration.
-
Calculation: The instrument's software integrates the signals from the TCD and, using the initial sample weight, calculates the mass percentage of C, H, and N.
Workflow: CHN Combustion Analysis
Caption: Workflow for CHN determination by combustion analysis.
Chlorine (Cl) Determination via Oxygen Flask Combustion (Schöniger Method)
Halogens cannot be accurately determined by the standard CHN TCD detector. The classic and reliable method for their quantification is the Schöniger oxygen flask method.[10][11] This technique is a sample preparation step that converts the organically bound halogen into an inorganic halide, which can then be quantified by titration.
Principle of Causality: The sample is combusted in a sealed, oxygen-rich environment. The chlorine is converted to hydrogen chloride (HCl), which is then trapped in an absorbing solution (typically a dilute base). The resulting chloride ions (Cl⁻) in the solution can be accurately measured using classic wet chemistry techniques like potentiometric titration.
Experimental Protocol: Schöniger Flask Workflow
-
Sample Preparation: A precisely weighed sample (up to 100 mg) is wrapped in a piece of ashless filter paper, with a fuse strip extending out.[10]
-
Flask Preparation: A heavy-walled glass flask is charged with an absorbing solution (e.g., 10 mL of water and 2 mL of 2N KOH).[10] The flask is then flushed with pure oxygen and sealed.
-
Combustion: The filter paper fuse is ignited, and the sample holder is immediately plunged into the sealed, oxygen-filled flask.[11][12] The combustion is rapid and complete.
-
Absorption: The flask is shaken vigorously to ensure all combustion products, primarily HCl gas, are fully absorbed into the alkaline solution, forming soluble chloride salts.[13]
-
Titration: The absorbing solution is quantitatively transferred, acidified, and then titrated with a standardized silver nitrate (AgNO₃) solution. A silver electrode is used to detect the endpoint potentiometrically as silver chloride (AgCl) precipitates.
-
Calculation: The amount of titrant consumed is directly proportional to the amount of chloride in the solution, from which the mass percentage of chlorine in the original sample is calculated.
Workflow: Schöniger Flask Method for Chlorine
Caption: Workflow for Chlorine determination by the Schöniger method.
Oxygen (O) Determination via Reductive Pyrolysis
Oxygen is determined separately, not by combustion, but by pyrolysis.[14][15] In this method, the sample is heated to a very high temperature in an inert atmosphere, and the oxygen is converted to carbon monoxide (CO).
Principle of Causality: Direct combustion would convert all organic matter, including the oxygen, into a complex mixture of oxides, making direct measurement impossible. Instead, pyrolysis in a carbon-rich, oxygen-free environment reductively converts all oxygen-containing compounds into carbon monoxide.[16] The amount of CO produced is stoichiometrically related to the amount of oxygen in the original sample.
Experimental Protocol: Pyrolysis Workflow
-
Sample Preparation: A precisely weighed sample is encapsulated, similar to CHN analysis.
-
Pyrolysis: The sample is dropped into a high-temperature furnace (~1000-1300°C) filled with an inert carrier gas (e.g., helium or nitrogen) and packed with platinized carbon.[14][17]
-
Conversion: At this high temperature, the sample decomposes, and all oxygen present quantitatively reacts with the surrounding carbon to form carbon monoxide (CO).
-
Scrubbing: The gas stream is passed through scrubbers to remove any acidic gases or other interfering by-products.[17]
-
Detection: The purified gas stream containing CO is analyzed. This can be done in two common ways:
-
TCD Detection: The CO is separated by a GC column and detected by a Thermal Conductivity Detector (TCD).
-
IR Detection: The CO is passed through an infrared (IR) cell, which measures the characteristic IR absorbance of CO.
-
-
Calculation: The detector signal is proportional to the amount of CO, which is used to calculate the percentage of oxygen in the original sample.
Workflow: Oxygen Determination by Pyrolysis
Caption: Workflow for Oxygen determination by reductive pyrolysis.
Part 3: Data Comparison and Acceptance Criteria
The ultimate goal is to compare the experimental data with the theoretical values. In pharmaceutical and academic research, an accepted deviation for elemental analysis results is typically within ±0.4% of the calculated theoretical value.[18] Results falling outside this range may indicate an impure sample or an incorrect structural assignment.
Table of Comparison: Theoretical vs. Experimental Methods
| Element | Theoretical % | Experimental Method | Principle | Typical Accuracy |
| Carbon | 53.71% | Combustion Analysis | Oxidation to CO₂ | ±0.3%[2][9] |
| Hydrogen | 2.70% | Combustion Analysis | Oxidation to H₂O | ±0.3%[2][9] |
| Nitrogen | 6.26% | Combustion Analysis | Reduction to N₂ | ±0.3%[2][9] |
| Chlorine | 15.85% | Schöniger Flask Combustion | Oxidation to HCl, Titration | ±0.5%[9] |
| Oxygen | 21.46% | Reductive Pyrolysis | Reduction to CO | ±0.3% |
This guide illustrates that determining the complete elemental composition of a complex organic molecule is not a single process, but a series of targeted analyses. Each method is designed around the specific chemistry of the target elements, providing a self-validating system when the experimental results align closely with the theoretical calculations. This alignment provides researchers with the highest confidence in the identity and purity of their synthesized compounds.
References
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Kjeldahl method - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
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ASTM D5622-94 (Reapproved 2000), Standard Test Methods for Determination of Total Oxygen in Gasoline and Methanol Fuels by Reductive Pyrolysis. (2005, June 15). ASTM International. Retrieved February 20, 2026, from [Link]
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Kjeldahl method | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved February 20, 2026, from [Link]
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Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications - Borosil Scientific. (2025, April 4). Retrieved February 20, 2026, from [Link]
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Sáez-Plaza, P., et al. (2013). An Overview of the Kjeldahl Method of Nitrogen Determination. Part I. Early History, Chemistry of the Procedure, and Titrimetric Finish. Critical Reviews in Analytical Chemistry, 43(4), 178-223. Retrieved February 20, 2026, from [Link]
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Oxygen concentration analysis using pyrolysis technology - Elementar. (n.d.). Retrieved February 20, 2026, from [Link]
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Elemental analysis - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
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DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440 - Exeter Analytical, Inc. (n.d.). Retrieved February 20, 2026, from [Link]
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ASTM E442-91 (Reapproved 1996), Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.). ASTM International. Retrieved February 20, 2026, from [Link]
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Most Common Elemental Analysis Techniques - AZoM. (2019, September 9). Retrieved February 20, 2026, from [Link]
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Combustion Analysis for Elemental Determination - LECO Corporation. (n.d.). Retrieved February 20, 2026, from [Link]
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ASTM D5599-00(2002), Standard Test Method for Determination of Total Oxygen in Organic Materials by Pyrolysis-Gas Chromatographic Technique. (2002, July 29). ASTM International. Retrieved February 20, 2026, from [Link]
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Combustion Analyzer | Labcompare.com. (n.d.). Retrieved February 20, 2026, from [Link]
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Pharmacopoeial Assays For Quality. Oxygen Flask Method | PDF | Iodine | Fluorine - Scribd. (n.d.). Retrieved February 20, 2026, from [Link]
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Oxygen Flask Combustion Unit from Exeter Analytical - The Scientist. (2015, October 22). Retrieved February 20, 2026, from [Link]
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Elemental analysis - The Weizmann Institute of Science. (n.d.). Retrieved February 20, 2026, from [Link]
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Elemental analysis: operation & applications - Elementar. (n.d.). Retrieved February 20, 2026, from [Link]
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A Comparative Guide to the Crystal Structure Determination of 5-Chloro-3-pyridinyl 2-furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystal Structure in Drug Development
The precise three-dimensional arrangement of atoms within a crystalline solid—its crystal structure—is a cornerstone of modern pharmaceutical science. For an active pharmaceutical ingredient (API) like 5-Chloro-3-pyridinyl 2-furoate, the crystal structure dictates critical physicochemical properties, including solubility, stability, bioavailability, and tabletability.[1] A comprehensive understanding of the crystal structure is therefore not merely an academic exercise but a prerequisite for rational drug design, formulation development, and securing intellectual property.
This guide will use 5-Chloro-3-pyridinyl 2-furoate, a molecule of interest due to its pyridine and furoate moieties often found in bioactive compounds, as a model system to compare and contrast the primary methods of solid-state structural elucidation.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining an unambiguous, high-resolution three-dimensional model of a molecule's crystal structure.[2][3][4] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are invaluable for understanding structure-activity relationships.[3][5]
The SC-XRD Workflow: A Step-by-Step Protocol with Rationale
The successful determination of a crystal structure via SC-XRD is a multi-stage process, each step demanding careful execution and consideration.
1. Synthesis and Purification of 5-Chloro-3-pyridinyl 2-furoate:
The initial and most critical step is the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution. A potential synthetic route could involve the esterification of 5-chloro-3-hydroxypyridine with 2-furoyl chloride. Purification via column chromatography or recrystallization is essential to achieve >99% purity, as confirmed by techniques like NMR and HPLC.
2. Crystallization: The Art and Science of Growing High-Quality Single Crystals:
Growing diffraction-quality single crystals is often the most challenging aspect of the SC-XRD workflow.[6] For a small organic molecule like 5-Chloro-3-pyridinyl 2-furoate, several techniques should be systematically screened. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form. Crystals should ideally be between 0.02 and 0.5 mm in all dimensions.[7]
| Crystallization Method | Description | Suitability for 5-Chloro-3-pyridinyl 2-furoate |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks.[6] | High. A good starting point due to its simplicity. A range of solvents (e.g., ethanol, ethyl acetate, acetone) should be screened.[8] |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[8] | High. This method offers fine control over the rate of crystallization and is effective for compounds soluble in high-boiling point solvents. |
| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystal growth. | Moderate to High. The success of this method depends on the temperature-solubility profile of the compound. |
| Layering (Liquid-Liquid Diffusion) | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[6] | Moderate. Can be effective but requires careful selection of solvent/anti-solvent pairs to avoid rapid precipitation. |
Causality Behind Experimental Choices: The choice of solvent is paramount. For pyridine derivatives, solvents like ethanol, methanol, and ethyl acetate are often good starting points.[8][9] The rate of crystallization is a key variable; slower growth generally leads to higher quality, more ordered crystals.[6]
3. Data Collection:
A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically to 100 K). This cryogenic cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated in a beam of monochromatic X-rays.[3] The diffracted X-rays are recorded by a detector, producing a series of diffraction images.
Experimental Workflow for SC-XRD Data Collection
4. Structure Solution and Refinement:
The collected diffraction data, which consist of the positions and intensities of thousands of reflections, are processed to determine the unit cell parameters and symmetry (space group) of the crystal. The "phase problem"—the fact that the phases of the diffracted waves are not directly measured—is then solved. For small molecules like 5-Chloro-3-pyridinyl 2-furoate, this is typically achieved using direct methods.[10] These methods use statistical relationships between the reflection intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map. This map is then interpreted to build an initial molecular model. The model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to achieve the best possible fit with the experimental data.[10]
Part 2: Comparative Analysis of Alternative Techniques
While SC-XRD is the definitive method, it is not always feasible or necessary. Other techniques offer complementary information or can be used when single crystals are unobtainable.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique used to analyze a polycrystalline sample (a powder).[1] Instead of a single diffraction pattern from one crystal, a PXRD experiment produces a one-dimensional pattern of diffraction intensity versus angle, which is a fingerprint of the crystalline phase.[11]
Comparison of SC-XRD and PXRD
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, high-quality crystal (0.02-0.5 mm). | Microcrystalline powder (a few milligrams).[11] |
| Information Obtained | Unambiguous 3D atomic structure, bond lengths, angles, absolute stereochemistry, intermolecular interactions.[3][5] | Phase identification (fingerprinting), polymorphism screening, crystallinity assessment, unit cell parameters.[1] Structure solution is possible but challenging and often ambiguous.[12] |
| Primary Application | Definitive molecular structure determination. | Routine quality control, polymorph screening, phase purity analysis.[1][11] |
| Key Advantage | Provides the most detailed and accurate structural information.[2] | Rapid, non-destructive, and does not require single crystals. |
| Key Limitation | Requires the growth of suitable single crystals, which can be a significant bottleneck. | Peak overlap and loss of 3D information make ab initio structure solution difficult and sometimes unreliable.[12] |
When to Choose PXRD: For 5-Chloro-3-pyridinyl 2-furoate, PXRD would be the method of choice for:
-
Polymorph Screening: To identify if the compound can exist in multiple crystalline forms, which can have different properties.[1]
-
Quality Control: To ensure batch-to-batch consistency of the crystalline form during manufacturing.
-
Phase Purity: To confirm that a synthesized powder is a single crystalline phase.
Logical Flow for Integrating SC-XRD and PXRD
Computational Crystal Structure Prediction (CSP)
CSP is an in silico approach that aims to predict the crystal structures a molecule is likely to form based solely on its chemical diagram.[13][14] This field has seen significant progress and can be a powerful tool, especially in the early stages of drug development.[13]
The CSP Process:
-
Conformational Analysis: The possible shapes (conformations) of the 5-Chloro-3-pyridinyl 2-furoate molecule are explored.
-
Structure Generation: A large number of plausible crystal packing arrangements are generated using various algorithms.[15]
-
Lattice Energy Minimization: The stability of each generated structure is calculated, typically using a combination of force fields and quantum mechanics, to create a crystal energy landscape.[14][16] The most stable predicted structures are candidates for the experimentally observable forms.
Comparison of Experimental vs. Computational Methods
| Feature | Experimental Methods (SC-XRD, PXRD) | Computational Methods (CSP) |
| Principle | Direct measurement of diffraction from a real sample. | Theoretical prediction based on energy calculations. |
| Requirement | Physical sample of the compound. | Only the 2D chemical structure is needed. |
| Output | The actual crystal structure(s) that formed under specific experimental conditions. | A ranked list of plausible, energetically low-lying crystal structures.[14] |
| Key Advantage | Provides definitive proof of a structure's existence. | Can predict potential polymorphs before synthesis, guiding experimental efforts. No physical sample needed. |
| Key Limitation | Can only find structures that can be successfully crystallized. "What you see is what you get." | Computationally intensive and may not always predict the experimentally observed form, especially for flexible molecules.[14][17] Does not prove a structure exists. |
When to Use CSP: For 5-Chloro-3-pyridinyl 2-furoate, CSP would be valuable for:
-
Early-Stage Polymorph Landscape: To understand the likely number and nature of potential polymorphs before committing significant resources to experimental screening.[13]
-
De-risking Development: To identify any potential low-energy, more stable forms that might emerge later in development, which could be a major setback.
-
Interpreting Experimental Data: To help solve a structure from lower-quality PXRD data by providing plausible starting models.
Conclusion and Recommendations
For the definitive structural elucidation of 5-Chloro-3-pyridinyl 2-furoate, single-crystal X-ray diffraction remains the unequivocal gold standard . Its ability to provide precise and unambiguous atomic-level information is unparalleled and essential for building a deep understanding of the molecule's properties.
However, a modern, efficient, and robust approach to solid-state characterization should be integrative. We recommend the following strategy:
-
Initial Screening with PXRD: Upon synthesis, the bulk powder should be immediately analyzed by PXRD to confirm its crystallinity and obtain a characteristic fingerprint.
-
Guided Crystallization and SC-XRD: A systematic crystallization screen should be performed to obtain single crystals suitable for SC-XRD. The resulting structure provides the definitive 3D model.
-
Validation and Cross-Reference: The PXRD pattern of the bulk material should be compared to a pattern simulated from the single-crystal structure. A match confirms that the single crystal is representative of the bulk material.
-
(Optional) Computational De-risking with CSP: In a pharmaceutical development context, performing a CSP study in parallel can provide a comprehensive view of the potential polymorphic landscape, guiding the experimental polymorph screen and mitigating late-stage surprises.
By combining these techniques, researchers can build a comprehensive and self-validating understanding of the solid-state chemistry of 5-Chloro-3-pyridinyl 2-furoate, ensuring a solid foundation for further development.
References
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- Source: SERC (Carleton)
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- Title: An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde Source: ResearchGate URL
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Safety Operating Guide
Proper Disposal Procedures: 5-Chloro-3-pyridinyl 2-furoate
[1]
Executive Summary & Chemical Context[2][3][4][5][6]
5-Chloro-3-pyridinyl 2-furoate is a halogenated heteroaromatic ester often utilized as a pharmaceutical intermediate or building block in medicinal chemistry.[1] Its structure comprises a 5-chloropyridine ring coupled with a furoate moiety.[1]
From a waste management perspective, this compound presents a dual challenge: it contains a halogen (chlorine) and a nitrogenous heterocycle .[1] Improper disposal via standard organic waste streams can lead to the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) during incineration, damaging standard combustion chambers or violating emissions protocols.
Core Directive: This material must be segregated into the Halogenated Organic Waste stream.[1] It is strictly prohibited from drain disposal or commingling with non-halogenated solvents.[1]
Hazard Identification & Waste Characterization[1][2][7]
Before handling, you must characterize the waste to determine the correct regulatory pathway (RCRA in the US, or local equivalent).
| Property | Hazard Description | Operational Implication |
| Chemical Class | Halogenated Heteroaromatic Ester | Must be incinerated with acid scrubbing capabilities.[1] |
| Reactivity | Hydrolyzable Ester | Incompatible with strong bases (NaOH, KOH) and strong oxidizers.[1] Risk of exothermic hydrolysis.[1] |
| Combustion Byproducts | HCl, NOx, CO, CO₂ | Fire/Incineration releases corrosive acid gas. |
| Toxicity Profile | Irritant (Skin/Eye/Respiratory) | PPE (Nitrile gloves, safety glasses, lab coat) required during transfer. |
| Physical State | Solid (typically) | Dispose of as "Solid Hazardous Waste" unless dissolved in solvent.[1] |
Regulatory Classification (RCRA - USA)
While this specific compound may not have a unique "P" or "U" list code, it is regulated under the "Cradle-to-Grave" principle.
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization
Do not attempt to chemically neutralize this compound (e.g., via hydrolysis) as a disposal method unless part of a validated synthesis workup. The resulting chloropyridinol is also hazardous.
-
Quenching (Only if reactive residues exist): If the material is part of a reaction mixture containing residual thionyl chloride or reactive acylating agents, quench carefully with saturated aqueous sodium bicarbonate before waste containerization.[1]
-
Phase Separation: If the compound is in a biphasic mixture, separate the organic layer.[1] The aqueous layer must be checked for pH and organic content before disposal.[1]
Phase B: Segregation & Packaging[2]
CRITICAL RULE: Never mix this compound with "Non-Halogenated" waste (e.g., pure Acetone/Methanol waste).[1]
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1]
-
Bagging: Double-bag the solid in clear, heavy-duty polyethylene bags (minimum 2 mil thickness) to prevent dust generation.
-
Labeling: Affix a hazardous waste label.
Scenario 2: Liquid Waste (Dissolved in Solvent)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste (e.g., Dichloromethane, Chloroform).[1]
-
Container: Use an amber glass bottle or chemically resistant HDPE carboy. Avoid metal containers due to potential HCl formation over time.[1]
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]
-
Labeling:
-
Stream:HALOGENATED ORGANIC WASTE .[1]
-
Constituents: List the solvent (e.g., "DCM 90%") and the solute ("5-Chloro-3-pyridinyl 2-furoate 10%").
-
Operational Workflow (Decision Matrix)
The following diagram illustrates the decision logic for disposing of 5-Chloro-3-pyridinyl 2-furoate to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and packaging of halogenated heteroaromatic esters.
Emergency Contingencies
Spill Management
In the event of a bench-top spill:
-
Evacuate & Ventilate: If dust is generated, clear the immediate area.[4][1]
-
PPE: Don double nitrile gloves, safety goggles, and a particulate respirator (N95) if powder is airborne.[1]
-
Containment:
-
Decontamination: Wipe the surface with a soap/water solution.[1][3] Do not use bleach (sodium hypochlorite), as it may react with the pyridine ring or amine byproducts to form chloramines.
Exposure First Aid[4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Chloropyridines. National Library of Medicine.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
